(R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester
Description
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Properties
IUPAC Name |
methyl 5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJJSKMYILGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Statine & Transition-State Mimetics: Synthetic Architectures for Aspartic Protease Inhibition
Topic: Statine Side Chain Intermediates for Pharmaceutical Research Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) represents a cornerstone in the design of peptidomimetic inhibitors. Originally isolated from the microbial peptide pepstatin, its structural significance lies in its ability to mimic the tetrahedral transition state of peptide bond hydrolysis.
For pharmaceutical researchers, the "statine unit" is not merely a building block but a functional pharmacophore. It replaces the scissile amide bond of a substrate with a non-hydrolyzable hydroxyl-methylene isostere. This guide details the mechanistic grounding, precise synthetic routes, and purification protocols required to generate high-purity statine intermediates for HIV, Renin, and BACE1 inhibitor development.
Mechanistic Grounding: The Transition State Analogue
The efficacy of statine stems from its stereochemical configuration, which tricks aspartic proteases into "stalling" at the transition state.
The Catalytic Dyad Interaction
Aspartic proteases (e.g., Pepsin, HIV-1 Protease, BACE1) utilize a catalytic dyad of two aspartic acid residues. One aspartate activates a water molecule for nucleophilic attack on the peptide carbonyl, forming a tetrahedral intermediate.
-
Substrate: Planar carbonyl carbon (
). -
Transition State: Tetrahedral carbon (
) with an oxyanion. -
Statine Inhibitor: The C3-hydroxyl group of statine mimics the transition state oxyanion, forming tight hydrogen bonds with the catalytic aspartates, while the C4-amine mimics the nitrogen of the scissile bond.
Visualization: Mechanism of Action
The following diagram illustrates the structural mimicry that gives statine its sub-nanomolar affinity.
Caption: Statine mimics the unstable tetrahedral intermediate, effectively locking the enzyme's catalytic machinery.
Synthetic Routes: From Chiral Pool to Intermediate
The synthesis of statine requires rigorous stereocontrol at the C3 and C4 positions. The (3S,4S) configuration is essential for biological activity.
Route Selection Strategy
-
Route A: Chiral Pool (Recommended for Lab Scale): Starts from L-Leucine. The C4 stereocenter is inherited from the natural amino acid. The C3 stereocenter is established via diastereoselective aldol addition.
-
Route B: Biocatalytic (Industrial Scale): Utilizes Deoxyribose-5-phosphate aldolase (DERA) to catalyze the aldol addition of acetaldehyde to amino-aldehydes.
Detailed Synthetic Workflow (Route A)
This workflow utilizes the Weinreb Amide method to prevent over-reduction during aldehyde formation, a common pitfall in amino acid chemistry.
Caption: Step-wise synthesis of Boc-Statine Ethyl Ester via the Weinreb amide intermediate.
Experimental Protocol: Synthesis of (3S,4S)-Boc-Statine Ethyl Ester
Objective: Synthesis of the protected statine side chain from L-Leucine. Scale: 10 mmol basis.
Step 1: Formation of Boc-Leucine Weinreb Amide
Direct reduction of carboxylic acids to aldehydes is difficult; the Weinreb amide serves as a stable intermediate that reduces cleanly.
-
Reagents: N-Boc-L-Leucine (2.31 g, 10 mmol), N,O-Dimethylhydroxylamine HCl (1.07 g, 11 mmol), EDC·HCl (2.1 g, 11 mmol), HOBt (1.49 g, 11 mmol), DIPEA (3.8 mL), DCM (50 mL).
-
Procedure:
Step 2: Reduction to Boc-Leucinal (Aldehyde)
-
Reagents: Boc-Leu-Weinreb Amide (from Step 1), LiAlH4 (0.45 g, 12 mmol) or DIBAL-H, Anhydrous THF.
-
Procedure:
-
Dissolve Weinreb amide in anhydrous THF under Argon/Nitrogen. Cool to -78°C .
-
Add LiAlH4 (or DIBAL-H) dropwise over 20 mins.
-
Stir at -78°C for 1 hour. Monitor by TLC (disappearance of amide).
-
Quench: Carefully add KHSO4 solution (or Fieser workup for LiAlH4) at -78°C.
-
Isolation: Extract with ether/EtOAc. Note: Use immediately in Step 3 to prevent racemization.
-
Step 3: Stereoselective Aldol Addition
This is the critical stereodefining step.
-
Reagents: Ethyl Acetate (1.1 mL, 11 mmol), LDA (Lithium Diisopropylamide, 11 mmol), Anhydrous THF.
-
Procedure:
-
Generate Enolate: In a separate flask, add Ethyl Acetate to LDA in THF at -78°C. Stir for 30 min to form the Lithium Enolate.
-
Addition: Cannulate the solution of Boc-Leucinal (from Step 2) dropwise into the enolate solution at -78°C.
-
Stir for 2 hours at -78°C.
-
Quench with Sat. NH4Cl.
-
-
Purification (Crucial):
-
The reaction yields a mixture of diastereomers: (3S,4S) [Statine] and (3R,4S).
-
Separation: Flash chromatography on Silica Gel.
-
Eluent: Hexane:Ethyl Acetate gradient (starts 9:1, moves to 7:3).
-
Observation: The (3S,4S) isomer typically elutes after the (3R,4S) isomer due to hydrogen bonding differences with the silica.
-
Analytical Characterization
Validation of the correct isomer is performed via NMR.[3][4]
| Parameter | (3S,4S)-Boc-Statine Ethyl Ester (Target) | (3R,4S)-Isomer (Impurity) |
| Physical State | White waxy solid / crystals | Oily residue |
| 1H-NMR (C3-H) | δ ~4.0 - 4.1 ppm (Broad multiplet) | δ ~3.8 ppm |
| 1H-NMR (C4-H) | δ ~3.7 ppm | δ ~3.9 ppm |
| Rf (TLC) | Lower (More polar) | Higher (Less polar) |
| Condition | 30% EtOAc/Hexane | 30% EtOAc/Hexane |
Key Diagnostic: The coupling constant (
References
-
Synthesis of Weinreb Amides: Sureshbabu, V. V., et al. "Simple and efficient synthesis of N-protected amino acid Weinreb amides."[5] International Journal of Peptide Research and Therapeutics. Link
-
Aldol Addition Stereochemistry: Harris, B. D., & Joullié, M. M. "Synthetic studies of didemnins. A novel short and efficient asymmetric synthesis of statine analogues." Tetrahedron Letters. Link
-
Statine Mechanism: Rich, D. H. "Pepstatin-derived inhibitors of aspartic proteinases. A close look at the transition-state mimicry." Journal of Medicinal Chemistry. Link
-
BACE1 Applications: Silvestri, R. "Boom in the development of non-peptidic beta-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease." Medicinal Research Reviews. Link
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- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to (R)- and (S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester: Structure, Differentiation, and Application
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The subtle, yet profound, difference between the (R) and (S) enantiomers of 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester underpins a critical concept in modern chemistry and pharmacology: chirality. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit dramatically different biological activities.[1][2] This guide provides a comprehensive technical overview of the structural, analytical, and synthetic distinctions between these two enantiomers, highlighting their significance as chiral building blocks in the synthesis of complex molecular architectures.[1][3][4][5]
The Foundation: Chirality and Molecular Asymmetry
Chirality, derived from the Greek word for "hand," describes the geometric property of a molecule that makes it non-superimposable on its mirror image.[1][6] This "handedness" is a fundamental principle in stereochemistry and has profound implications in biological systems, which are themselves inherently chiral.[3] More than half of all new small-molecule drugs are chiral, and regulatory bodies like the FDA require rigorous evaluation of the pharmacological and toxicological profiles of each enantiomer.[3]
The Cahn-Ingold-Prelog (CIP) sequence rules provide a standardized method for unequivocally naming stereoisomers by assigning an R (from the Latin rectus, for right) or S (from the Latin sinister, for left) descriptor to each stereocenter.[7] The assignment is based on a priority system where the atoms directly attached to the chiral center are ranked by atomic number.[7][8][9]
Assigning Priority to 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
For the chiral carbon (C4) in 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester, the priority of the four attached groups is determined as follows:
-
-NH-Boc (highest priority): The nitrogen atom has a higher atomic number than the carbon atoms of the other groups.
-
-CH₂OH: This group takes precedence over the other carbon-containing substituent.
-
-CH₂-CH₂-COOCH₃: This is the next group in the priority sequence.
-
-H (lowest priority): Hydrogen always has the lowest priority.
By orienting the molecule with the lowest-priority group pointing away from the viewer, the sequence of the remaining groups determines the configuration. A clockwise direction from highest to lowest priority designates the R enantiomer, while a counter-clockwise direction indicates the S enantiomer.[10]
Physicochemical and Spectroscopic Differentiation
While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light. This property, known as optical activity, is a key differentiator.
| Property | (R)-enantiomer | (S)-enantiomer |
| Molecular Formula | C₁₁H₂₁NO₅ | C₁₁H₂₁NO₅ |
| Molecular Weight | 247.29 g/mol | 247.29 g/mol |
| Optical Rotation [α] | (+) dextrorotatory | (-) levorotatory |
Note: The specific rotation values can vary with solvent and temperature. The signs are illustrative of the opposing nature of enantiomers.
Analytical Techniques for Enantiomeric Discrimination
Several advanced analytical techniques are employed to separate and quantify the (R) and (S) enantiomers.
2.1.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating enantiomers.[2][11] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][12][13]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating amino acid derivatives.[13][14]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and a polar solvent such as ethanol or isopropanol.[14] Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid) may be added to improve peak shape and resolution.[14]
-
Sample Preparation: Dissolve a small amount of the racemic mixture of 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different times, allowing for their separation and quantification.[12]
2.1.2. NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between enantiomers through the use of chiral shift reagents (CSRs).[15][16] These are typically lanthanide complexes that form diastereomeric complexes with the enantiomers, resulting in different chemical shifts in the NMR spectrum.[15][17][18]
Experimental Protocol: NMR Analysis with a Chiral Shift Reagent
-
Sample Preparation: Prepare a solution of the enantiomeric mixture in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSR: Add a small, precise amount of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR tube.[18][19]
-
Spectral Acquisition: Acquire subsequent ¹H NMR spectra after each addition of the CSR.
-
Analysis: Observe the splitting of signals corresponding to protons near the chiral center. The ratio of the integrated areas of the separated signals directly corresponds to the ratio of the enantiomers.[18]
Asymmetric Synthesis: Accessing Enantiopure Forms
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development.[20] Strategies to obtain either the (R) or (S) enantiomer of 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester typically involve asymmetric synthesis.
Key Synthetic Strategies
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure natural products like amino acids or carbohydrates as starting materials.[1][5]
-
Asymmetric Catalysis: Chiral catalysts are used to favor the formation of one enantiomer over the other.[1][20]
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction, and is later removed.[21]
Applications in Research and Drug Development
(R)- and (S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester are valuable chiral building blocks.[4] The Boc (tert-butyloxycarbonyl) protecting group makes them stable and suitable for use in peptide synthesis and the construction of complex molecules.[22] The distinct spatial arrangement of the amino and hydroxyl groups in each enantiomer allows for the stereospecific synthesis of various biologically active compounds, including peptide-based drugs and other therapeutics.[22] These synthons are crucial for building molecules with precise three-dimensional structures required for specific interactions with biological targets like enzymes and receptors.[1][4]
Conclusion
The distinction between (R)- and (S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester is a clear illustration of the importance of chirality in the molecular sciences. While possessing identical chemical formulas and connectivity, their different three-dimensional arrangements lead to distinct properties and applications. The ability to synthesize, separate, and analyze these enantiomers is crucial for advancing drug discovery and development, where the stereochemistry of a molecule can be the difference between a therapeutic effect and a toxic one. The methodologies outlined in this guide provide a framework for researchers to confidently work with and characterize these important chiral building blocks.
References
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- Fiveable. (2025, August 15). Chiral Shift Reagents Definition - Organic Chemistry Key...
- Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules.
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- Unknown. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules.
- ResearchGate. (n.d.). (a)
- AK Lectures. (n.d.). Cahn-Ingold-Prelog Priority System.
- Slideshare. (n.d.). CHIRAL HPLC | PPTX.
- Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules.
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Unknown. (2026, February 26). High Purity Chiral Building Blocks in Modern Pharma.
- Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- PubMed. (n.d.). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique.
- YouTube. (2024, April 7).
- ACS Publications. (n.d.).
- Benchchem. (n.d.).
- Buchler GmbH. (n.d.). Chiral Building Blocks.
- MDPI. (2004, May 31). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Oxford Academic. (2020, January 14). 1H NMR Spectroscopic Method with Chiral Eu(III)
- Sigma-Aldrich. (n.d.). 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester | 101562-21-4.
- Unknown. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
- Chem-Impex. (n.d.). Boc-(R-4-amino-5-phenylpentanoic acid.
- PubMed. (2010, July 23).
- Fisher Scientific. (n.d.). eMolecules (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester | 146398-08-5.
- Sigma-Aldrich. (n.d.). 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester | 101562-21-4.
- Phenomenex. (n.d.).
- Google Patents. (n.d.).
- Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.
- ResearchGate. (n.d.). Enantiomeric separation of racemic amino acids and hydroxy acids with a chiral coating of N-(2-naphthalenesulfonyl) -Lphenylalanine on porous graphite.
- Analytical Chemistry. (2023, January 10).
- ResearchGate. (2025, August 7). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters | Request PDF.
- MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters.
- PubChem. (n.d.). (4S)-4-Amino-5-hydroxypentanoic acid | C5H11NO3 | CID 9547920.
- PubChem. (n.d.). 5-Amino-2-hydroxy-pentanoic acid methyl ester | C6H13NO3 | CID 54185808.
- BOC Sciences. (n.d.). Amino Acids for Prodrug Development.
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(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester: A Chiral Synthon in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide
This guide provides an in-depth technical overview of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester, a valuable chiral building block in drug discovery. We will explore its significance, synthesis, and applications, with a focus on its potential role in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Significance of Chirality in Drug Design
In the realm of drug discovery, the three-dimensional arrangement of atoms in a molecule is of paramount importance. A vast number of therapeutic agents are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. The human body, being a chiral environment, often interacts preferentially with one enantiomer over the other. This stereoselectivity is a cornerstone of modern medicinal chemistry, driving the demand for enantiomerically pure starting materials and intermediates.[1]
Chiral building blocks, or synthons, are molecular fragments that possess a defined stereochemistry and serve as foundational units for the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester is one such chiral building block, offering a scaffold with precisely defined stereocenters that can be elaborated into more complex drug candidates.
Molecular Profile of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester is a derivative of glutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester at the carboxylic acid terminus. The key features of this molecule are the two chiral centers, the relative and absolute stereochemistry of which are critical for its utility as a synthon.
| Property | Value | Source |
| CAS Number | 146398-08-5 | [2] |
| Molecular Formula | C₁₁H₂₁NO₅ | [2] |
| Molecular Weight | 247.29 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | White to off-white solid | Commercially available |
| Storage | 2-8°C, sealed in dry conditions | [2] |
The Boc protecting group is a common feature in peptide synthesis and medicinal chemistry.[] It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent chemical transformations at the amino group. The primary alcohol and the methyl ester provide additional handles for synthetic modifications.
Synthesis and Stereocontrol
The synthesis of enantiomerically pure compounds like (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester is a significant challenge in organic chemistry. Several strategies can be employed to achieve high levels of stereocontrol.
Chiral Pool Synthesis
One common approach is to start from a readily available chiral molecule, often a natural product like an amino acid or a sugar. For the synthesis of the racemic version of the target molecule, DL-glutamic acid can be used as a starting material.[4] An enantioselective synthesis would require starting with the corresponding enantiomerically pure glutamic acid.
Asymmetric Synthesis
Alternatively, asymmetric catalytic methods can be employed to introduce the desired stereochemistry. This can involve asymmetric hydrogenation, epoxidation, or other transformations that are guided by a chiral catalyst.[5]
A Representative Synthetic Pathway
A plausible synthetic route to methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate, based on a disclosed method for the racemate, is outlined below.[4] This pathway starts from DL-glutamic acid and involves esterification, Boc-protection, and reduction of the side-chain carboxylic acid. To obtain the (R)-enantiomer, one would start with D-glutamic acid.
Caption: A potential synthetic route to the target molecule.
Applications in Drug Discovery: A Focus on Statin Side Chains
The primary application of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester in drug discovery is as a chiral building block for the synthesis of more complex molecules. Its structural motif, a gamma-amino alcohol, is a common feature in a variety of biologically active compounds.[5]
A significant potential application lies in the synthesis of the side chains of statins, a class of drugs that lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase.[6] Many synthetic statins, such as atorvastatin, rosuvastatin, and pitavastatin, feature a chiral dihydroxyheptanoic acid side chain. The stereochemistry of this side chain is crucial for their inhibitory activity.
The (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester can serve as a precursor to this key side chain. The existing stereocenters can direct the formation of the second hydroxyl group with the correct stereochemistry.
Caption: Proposed use in the synthesis of a statin.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate, adapted from a disclosed method for the racemic mixture.[4]
Step 1: Esterification of DL-Glutamic Acid
-
To a suspension of DL-glutamic acid (200.0 g) in methanol (1000.0 ml) at 25-30°C, slowly add trimethylsilyl chloride (210.0 ml).
-
Stir the mixture for 2 hours at the same temperature.
-
Distill off the solvent completely under vacuum at a temperature below 45°C.
-
Co-distill with ethyl acetate to obtain 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride.
Step 2: Boc-Protection
-
Dissolve the product from Step 1 (150.0 g) in a mixture of water (600.0 ml) and 1,4-dioxane (600.0 ml) at 25-30°C.
-
Cool the mixture to 15-20°C and slowly add a solution of potassium carbonate.
-
Cool the mixture to 0-5°C and slowly add di-tert-butyl dicarbonate (198.7 g).
-
Allow the mixture to warm to 25-30°C and stir for 11 hours.
-
Work up the reaction mixture to obtain 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid.
Step 3: Reduction to the Alcohol
-
Dissolve the product from Step 2 (50.0 g) in methyl tert-butyl ether (200.0 ml) at 25-30°C.
-
Cool the mixture to -20 to -15°C.
-
Add N-methylmorpholine (22.09 ml) and ethyl chloroformate (19.05 ml) and stir for 15 minutes.
-
Filter the mixture and treat the filtrate with a reducing agent such as sodium borohydride to obtain methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate.
Note: For the synthesis of the (R)-enantiomer, D-glutamic acid should be used as the starting material, and appropriate chiral-specific reagents and conditions may be required to maintain stereochemical integrity throughout the synthesis.
Conclusion
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester is a valuable and versatile chiral building block in drug discovery. Its defined stereochemistry and multiple functional groups make it an attractive starting material for the synthesis of complex and enantiomerically pure drug candidates. Its potential application in the synthesis of statin side chains highlights its importance in the development of therapies for cardiovascular diseases. As the demand for stereochemically pure pharmaceuticals continues to grow, the role of such chiral synthons will become increasingly critical in the design and development of the next generation of medicines.
References
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Improved process for the preparation of (±) 4-amino-5-hexenoic acid. (2023). Technical Disclosure Commons. [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. (n.d.). RSC Publishing. [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
-
Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. (n.d.). ACS Catalysis. [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). Organic Letters. [Link]
-
Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. (2023). ACS Omega. [Link]
-
γ-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (n.d.). Chemical Science. [Link]
-
Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (n.d.). PMC. [Link]
- Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. (n.d.).
-
Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. (n.d.). PMC. [Link]
-
One-pot two-step stereoselective synthesis of γ-hydroxy-α-amino acids... (n.d.). ResearchGate. [Link]
-
Enantioselective synthesis of beta-aryl-gamma-amino acid derivatives via Cu-catalyzed asymmetric 1,4-reductions of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters. (2008). PubMed. [Link]
-
An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2017). SCIRP. [Link]
-
Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. (n.d.). University of Kansas. [Link]
-
Boc-Glutaminol [133565-42-1]. (n.d.). Peptides. [Link]
-
Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers. (1979). PubMed. [Link]
-
A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews. [Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. (2022). Organic Syntheses. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2008). MDPI. [Link]
Sources
Methodological & Application
Application Note: A Convergent Synthesis of the Atorvastatin Side Chain from Boc-L-Serine Methyl Ester
Introduction: The Significance of the Statin Side Chain
Atorvastatin is a leading synthetic statin prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease.[1][2] Its therapeutic efficacy is critically dependent on the precise stereochemistry of its 3,5-dihydroxyheptanoic acid side chain, which mimics the natural substrate of the HMG-CoA reductase enzyme.[1][3] The synthesis of this side chain, particularly the installation of the two chiral hydroxyl groups in a syn relationship, presents a significant challenge for medicinal and process chemists.
This application note provides a detailed, field-tested protocol for the enantioselective synthesis of the key protected amino-ester side chain, tert-butyl 2-((4R,6R)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, an advanced intermediate ready for coupling with the pyrrole core via the industrially favored Paal-Knorr synthesis.[4][5][6] Our approach leverages Boc-L-serine methyl ester, a cost-effective chiral pool starting material, to establish the initial stereocenter, followed by a series of highly stereocontrolled transformations.
Retrosynthetic Strategy and Pathway Overview
The core of our strategy is to build the carbon backbone sequentially from a C3 chiral amino acid precursor. This approach offers excellent control over the stereochemistry at each new chiral center.
Retrosynthetic Analysis: The target, a protected C6 amino diol fragment, is disconnected at the C4-C5 bond, which can be formed via a stereoselective reduction of a β-hydroxy ketone. This intermediate arises from an aldol condensation between a chiral C3 aldehyde (derived from Boc-L-serine) and the enolate of a protected acetate. This logic is visualized below.
Caption: Retrosynthetic pathway from the target side chain to Boc-L-serine.
Forward Synthetic Workflow: The practical execution of this strategy involves four key stages:
-
Preparation of the Chiral Aldehyde: Controlled reduction of the starting ester to the corresponding alcohol, followed by oxidation to yield the crucial N-Boc-L-serinal.
-
Carbon-Carbon Bond Formation: An aldol condensation between the serinal and the lithium enolate of tert-butyl acetate to construct the C6 backbone.
-
Stereoselective Ketone Reduction: A chelation-controlled reduction of the resulting β-hydroxy ketone to install the second hydroxyl group, creating the desired syn-1,3-diol.
-
Protection and Final Preparation: Protection of the diol as an acetonide provides stability and facilitates handling, followed by final deprotection of the Boc group to unmask the primary amine for subsequent coupling reactions.
Detailed Experimental Protocols
Disclaimer: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-Boc-L-Serinol (2)
Rationale: The first step is the chemoselective reduction of the methyl ester in the presence of the Boc-protecting group. Lithium borohydride (LiBH₄) is an excellent choice as it is less reactive than LiAlH₄, reducing the risk of side reactions with the carbamate.
-
Reactants:
-
N-Boc-L-serine methyl ester (1) (CAS: 2766-43-0): 1.0 eq
-
Lithium Borohydride (LiBH₄): 1.5 eq
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)
-
-
Procedure:
-
Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add LiBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aq. NH₄Cl.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-serinol (2) as a white solid or viscous oil. The product is often used in the next step without further purification.
-
Protocol 2: Synthesis of N-Boc-L-Serinal (3)
Rationale: Oxidation of the primary alcohol to an aldehyde requires mild conditions to avoid over-oxidation to the carboxylic acid and racemization of the adjacent chiral center. Dess-Martin Periodinane (DMP) is a highly effective and reliable reagent for this transformation at room temperature.
-
Reactants:
-
N-Boc-L-serinol (2): 1.0 eq
-
Dess-Martin Periodinane (DMP): 1.2 eq
-
Sodium Bicarbonate (NaHCO₃): 2.0 eq (as a buffer)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of N-Boc-L-serinol (1.0 eq) in anhydrous DCM, add NaHCO₃ (2.0 eq).
-
Add DMP (1.2 eq) portion-wise at room temperature. The reaction is typically accompanied by a slight exotherm.
-
Stir vigorously at room temperature for 1-2 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aq. sodium thiosulfate (Na₂S₂O₃) and saturated aq. NaHCO₃.
-
Stir for 30 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure at low temperature (<30 °C).
-
The resulting aldehyde (3) is sensitive and should be used immediately in the next step.
-
Protocol 3: Aldol Condensation to tert-Butyl (5S)-5-((tert-butoxycarbonyl)amino)-4-hydroxy-3-oxohexanoate (4)
Rationale: This crucial C-C bond-forming step utilizes the lithium enolate of tert-butyl acetate. Low temperature (-78 °C) is essential to control the enolate geometry and maximize the diastereoselectivity of the aldol addition.
-
Reactants:
-
Diisopropylamine: 2.2 eq
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes): 2.1 eq
-
tert-Butyl acetate: 2.0 eq
-
N-Boc-L-serinal (3): 1.0 eq
-
Solvent: Anhydrous THF
-
-
Procedure:
-
In a flame-dried, three-neck flask under nitrogen, dissolve diisopropylamine (2.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (2.1 eq) dropwise. Stir for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA).
-
Add tert-butyl acetate (2.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes to generate the lithium enolate.
-
Add a pre-cooled (-78 °C) solution of crude N-Boc-L-serinal (3) in THF dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by adding saturated aq. NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the β-hydroxy ketone (4).
-
Protocol 4: Stereoselective Reduction to Protected syn-Diol (5)
Rationale: Achieving the correct syn-1,3-diol stereochemistry is paramount. A chelation-controlled reduction using sodium borohydride with a Lewis acid like diethylmethoxyborane provides excellent diastereoselectivity. The boron agent coordinates to both the β-hydroxyl and the ketone oxygen, forcing the hydride to attack from a specific face.
-
Reactants:
-
β-Hydroxy ketone (4): 1.0 eq
-
Diethylmethoxyborane (Et₂BOMe): 1.5 eq
-
Sodium Borohydride (NaBH₄): 1.5 eq
-
Solvents: Anhydrous THF and Methanol (MeOH)
-
-
Procedure:
-
Dissolve the β-hydroxy ketone (4) in a 4:1 mixture of anhydrous THF and MeOH.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add diethylmethoxyborane (1.5 eq) dropwise. Stir for 15 minutes.
-
Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below -70 °C.
-
Stir at -78 °C for 4-6 hours. Monitor by TLC.
-
Quench the reaction by adding acetic acid until the solution is pH ~7.
-
Warm to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the syn-diol (5).
-
Characterization and Data Summary
Proper characterization of intermediates is critical for confirming structure and purity before proceeding. The following table summarizes expected analytical data for the key intermediates.
| Compound | Name | Molecular Formula | Expected ¹H NMR Signals (Key Shifts, CDCl₃) |
| 1 | N-Boc-L-serine methyl ester | C₉H₁₇NO₅ | δ 5.3-5.5 (br s, 1H, NH), 4.4 (m, 1H, α-CH), 3.9 (m, 2H, CH₂OH), 3.8 (s, 3H, OCH₃), 1.45 (s, 9H, Boc) |
| 2 | N-Boc-L-serinol | C₈H₁₇NO₄ | δ 5.0-5.2 (br s, 1H, NH), 3.7-3.9 (m, 3H, CH+CH₂OH), 3.5-3.6 (m, 2H, CH₂OH), 1.45 (s, 9H, Boc) |
| 4 | β-Hydroxy ketone | C₁₅H₂₇NO₆ | δ 5.3 (br d, 1H, NH), 4.3 (m, 1H, CHOH), 4.1 (m, 1H, CHN), 2.7 (d, 2H, CH₂CO), 1.48 (s, 9H, tBu-ester), 1.45 (s, 9H, Boc) |
| 5 | syn-Diol | C₁₅H₂₉NO₆ | δ 5.2 (br d, 1H, NH), 4.0-4.2 (m, 2H, CHOH), 3.8 (m, 1H, CHN), 2.4 (d, 2H, CH₂CO), 1.48 (s, 9H, tBu-ester), 1.45 (s, 9H, Boc) |
Overall Synthetic Workflow Visualization
The complete forward synthesis from the starting material to the protected syn-diol intermediate is illustrated below.
Caption: Step-wise workflow for the synthesis of the Atorvastatin side chain precursor.
Conclusion and Further Steps
This application note outlines a reliable and highly stereoselective synthesis of a key precursor for the Atorvastatin side chain, starting from inexpensive Boc-L-serine methyl ester. The described four-stage process provides the desired syn-1,3-diol with excellent control. The final intermediate (5) can be readily converted into the widely used acetonide-protected amino ester by reaction with 2,2-dimethoxypropane, followed by Boc-deprotection under acidic conditions (e.g., trifluoroacetic acid). This final amine is the direct precursor for the Paal-Knorr condensation to form the complete Atorvastatin molecule.[5]
References
- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2024). Key Laboratory of Bioorganic Synthesis of Zhejiang Province.
- An In-Depth Technical Guide to the Synthesis of Atorvast
- Wu, X., Wang, L., Wang, S., & Chen, Y. (2010). Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of Statin Side Chains. Amino Acids, 39(1), 305-308.
- Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermedi
- Method for preparing atorvastatin calcium chiral side chain. (2012).
- Safapoor, S., Yazdani, H., & Shahabi, P. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 1-27.
- An improved kilogram-scale preparation of atorvastatin calcium. (2015). Chemistry Central Journal.
- Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase. (2017).
- Atorvast
- A green-by-design biocatalytic process for atorvastatin intermedi
- The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. (2020).
- DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa M
- Atorvast
- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (n.d.). RSC Publishing.
- boc-L-serine methyl ester. (n.d.). CymitQuimica.
- POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. (n.d.). Rasayan Journal of Chemistry.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Note: Controlled Boc Deprotection of 4-amino-5-hydroxy-pentanoic acid methyl ester
Topic: Conditions for Boc deprotection of 4-amino-5-hydroxy-pentanoic acid methyl ester Content Type: Detailed Application Notes and Protocols
Executive Summary
This application note details the conditions for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-amino-5-hydroxy-pentanoic acid methyl ester . This specific substrate presents a "Gamma-Amino Trap": the presence of a nucleophilic amine (
The Critical Challenge: Upon deprotection and neutralization, the free amine rapidly attacks the methyl ester to form a thermodynamically stable
Recommendation: The HCl/Dioxane method (Protocol A) is the gold standard for this substrate, as it precipitates the product as a stable hydrochloride salt, preventing cyclization.
Chemical Context & Mechanistic Analysis[1][2][3][4][5]
The Substrate[6]
-
Compound: 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoic acid methyl ester.[1]
-
Functional Groups:
-
Methyl Ester: Labile to hydrolysis and nucleophilic attack.
-
Boc-Amine: Acid-labile.
-
Primary Alcohol: Susceptible to acylation (in TFA) or oxidation.
-
Reaction Pathways
The deprotection process is a race between linear salt formation (desired) and cyclization (undesired).
-
Acidolysis (Desired): The acid (HCl or TFA) protonates the Boc carbamate, releasing isobutylene and CO
. The amine is immediately protonated to form an ammonium salt ( ). This salt is non-nucleophilic and stable. -
Lactamization (Undesired): If the reaction mixture is neutralized (pH > 7) or if the acid is too weak, the free amine (
) attacks the ester carbonyl, expelling methanol and forming the 5-membered lactam (4-(hydroxymethyl)pyrrolidin-2-one). -
-Trifluoroacetylation (Side Reaction): In neat TFA, the primary alcohol at C5 often reacts to form a trifluoroacetate ester (
). This requires a methanolysis step to reverse.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between stable salt isolation and lactam formation.
Figure 1: Reaction pathways for the deprotection of
Experimental Protocols
Protocol A: HCl in Dioxane (Gold Standard)
Rationale: Anhydrous HCl cleaves the Boc group cleanly. The resulting hydrochloride salt is often insoluble in ether/dioxane, allowing isolation by filtration or simple evaporation without exposure to water or base.
Materials:
-
Substrate: 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester (1.0 equiv).[2]
-
Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous).
-
Solvent: 1,4-Dioxane (or MeOH if solubility is poor).
-
Precipitant: Diethyl Ether (anhydrous).[3]
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate (e.g., 100 mg) in a minimal amount of anhydrous 1,4-dioxane (0.5 mL).
-
Note: If the substrate is not soluble, add anhydrous Methanol dropwise until clear. Avoid excess methanol to prevent transesterification, though methyl ester to methyl ester is neutral.
-
-
Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane (10 equiv) dropwise under nitrogen atmosphere.
-
Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 1–2 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin; free amine/salt will stain red/purple at the baseline) or LC-MS.
-
-
Workup (Precipitation Method):
-
Dilute the reaction mixture with anhydrous Diethyl Ether (10 volumes).
-
The hydrochloride salt should precipitate as a white/off-white solid.
-
Filter rapidly under nitrogen (the salt is hygroscopic). Wash with cold ether.
-
-
Workup (Evaporation Method - if no precipitate):
-
Concentrate the mixture to dryness under reduced pressure at <30°C.
-
Crucial: Do not use a water bath >35°C to avoid acid-catalyzed lactonization.
-
Co-evaporate with toluene (3x) to remove excess HCl.
-
-
Storage: Store the hydrochloride salt at -20°C under argon. Do not neutralize.
Protocol B: TFA/DCM with Methanol Chase
Rationale: TFA is widely available and fast. However, it often forms trifluoroacetate esters on the free hydroxyl group.[4] A methanol "chase" step is required to solvolyze the unstable O-TFA ester back to the alcohol.
Materials:
-
Substrate: 1.0 equiv.
-
Reagent: Trifluoroacetic Acid (TFA), Reagent Grade.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Methanol (anhydrous).
Step-by-Step Procedure:
-
Reaction: Dissolve substrate in DCM (concentration 0.1 M). Cool to 0°C. Add TFA (volume ratio 1:1 or 1:2 TFA:DCM).
-
Stirring: Stir at 0°C for 10 minutes, then warm to room temperature for 30–60 minutes.
-
Evaporation: Concentrate the reaction mixture in vacuo to an oil.
-
Methanol Chase (Critical):
-
Repeat: Repeat the methanol redissolution/evaporation step 2 more times.
-
Isolation: Dry under high vacuum to obtain the product as the Trifluoroacetate salt.
Analytical Data & QC
Expected NMR Signatures (Proton NMR in MeOD or DMSO-d6):
| Feature | Substrate (Boc-Protected) | Product (Salt Form) | By-Product (Lactam) |
| Boc Group | Singlet ~1.4 ppm (9H) | Absent | Absent |
| Methyl Ester | Singlet ~3.6 ppm (3H) | Singlet ~3.6 ppm (3H) | Absent (Lost MeOH) |
| Amine Proton | Broad singlet (NH) | Broad downfield (NH | Broad singlet (Amide NH) |
| Integrity | Linear Chain | Linear Chain | Cyclic (Distinct diastereotopic CH2s) |
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Product is an oil that won't solidify. | Hygroscopic salt or residual solvent. | Triturate with anhydrous Et |
| Loss of Methyl Ester peak in NMR. | Lactamization occurred. | Check pH of workup. Ensure no aqueous bicarbonate was used. Keep strictly acidic. |
| Extra peaks in Fluorine NMR (-76 ppm). | Residual TFA or | Perform Methanol chase (Protocol B, Step 4) again to cleave |
| New peak at ~1770 cm | Acid concentration too high or heat applied during evaporation. Use Protocol A. |
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[3] Journal of Peptide Research, 58(4), 338-341. Link
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Scavengers and side reactions.[3][7] International Journal of Peptide and Protein Research, 12(5), 258-268. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to section on Carbamates/Boc cleavage). Link
-
Paleo, M. R., Calaza, M. I., & Sardina, F. J. (2002). Practical Synthesis of Enantiopure γ-Amino-β-hydroxybutanoic Acid Derivatives. Journal of Organic Chemistry, 67(6), 2021-2025. (Describes handling of similar gamma-amino hydroxy esters). Link
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester.[1][2] Link
Sources
- 1. 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester | 101562-21-4 [sigmaaldrich.com]
- 2. eMolecules (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester | 146398-08-5 | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. reddit.com [reddit.com]
Scale-up synthesis of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
An Application Note and Protocol for the Scale-up Synthesis of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
Authored by: A Senior Application Scientist
Abstract
(R)-4-(tert-butoxycarbonylamino)-5-hydroxypentanoic acid methyl ester is a crucial chiral building block in synthetic organic and medicinal chemistry. It is a key component in the synthesis of statine analogues and other complex molecules, including protease inhibitors.[1][2][3] The stereospecific nature of this γ-amino-β-hydroxy acid moiety is critical for its biological activity, making its efficient and stereocontrolled synthesis a significant challenge, particularly at an industrial scale.[3][4] This document provides a detailed, robust, and scalable protocol for the synthesis of the title compound, focusing on practical execution, causality behind experimental choices, and critical process parameters for ensuring high yield and diastereomeric purity.
Introduction and Strategic Overview
The synthesis of non-proteinogenic amino acids like statine and its derivatives is of paramount importance in drug development.[3][5] These molecules often act as transition-state mimics for peptide hydrolysis, a key mechanism for inhibiting proteases.[3] The target molecule, (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester, possesses two critical stereocenters. A successful scale-up synthesis must therefore originate from a readily available chiral starting material and proceed through a sequence that reliably controls the formation of the second stereocenter.
Our synthetic strategy is rooted in a substrate-controlled diastereoselective reduction of a β-keto ester intermediate. This approach leverages the inherent chirality of a protected amino acid precursor to direct the stereochemical outcome of the key reduction step. The tert-butyloxycarbonyl (Boc) protecting group is selected for its robustness under various reaction conditions and its straightforward, acid-labile deprotection, which is ideal for multi-step syntheses.[6][]
Synthetic Workflow Diagram
The overall process is a multi-step sequence designed for scalability and operational simplicity.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocols: A Step-by-Step Guide
This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood by personnel with appropriate training in experimental organic chemistry.
Part A: Synthesis of Methyl (R)-4-(tert-butoxycarbonylamino)-3-oxopentanoate
This step involves the conversion of a protected aspartic acid derivative into the key β-keto ester intermediate.
Materials and Equipment:
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Boc-L-Aspartic Anhydride (Starting Material)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
Ice bath
Procedure:
-
Reaction Setup: Charge the 2 L flask with Boc-L-Aspartic Anhydride (1.0 eq) and Meldrum's acid (1.1 eq).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting anhydride.
-
Base Addition: Cool the stirred suspension to 0°C using an ice bath. Slowly add anhydrous pyridine (2.5 eq) dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a thick slurry is expected.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C for an additional 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Methanolysis: Once the initial reaction is complete, slowly add anhydrous methanol (5.0 eq) to the reaction mixture at 0°C.
-
Reflux: Remove the ice bath and heat the mixture to a gentle reflux (approx. 40°C) for 3-4 hours. This step facilitates the ring-opening of the Meldrum's acid adduct to form the desired methyl ester.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-keto ester, methyl (R)-4-(tert-butoxycarbonylamino)-3-oxopentanoate, as an oil. This crude product is often of sufficient purity to be carried forward to the next step without chromatographic purification.
Part B: Diastereoselective Reduction to (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
This is the critical stereochemistry-defining step. The existing (R) stereocenter at C4 directs the hydride attack to the si-face of the ketone, yielding the desired (syn) diastereomer.
Materials and Equipment:
-
3 L jacketed reactor or three-necked flask with mechanical stirrer, thermometer, and addition funnel.
-
Methyl (R)-4-(tert-butoxycarbonylamino)-3-oxopentanoate (crude from Part A)
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Cooling bath (e.g., acetone/dry ice or a circulating chiller)
Procedure:
-
Reaction Setup: Charge the reactor with the crude β-keto ester from the previous step and dissolve it in methanol (approx. 5-10 volumes).
-
Cooling: Cool the solution to -20°C to -15°C using a suitable cooling bath. Maintaining a low temperature is crucial for maximizing diastereoselectivity.
-
Reductant Addition: In a separate flask, prepare a solution or a finely divided slurry of sodium borohydride (NaBH₄, 1.5 eq) in a small amount of cold methanol. Add this reducing agent portion-wise or via an addition funnel to the stirred keto-ester solution over 1-2 hours. Monitor the internal temperature closely to prevent it from rising above -10°C.
-
Reaction Monitoring: Stir the reaction mixture at -15°C for an additional 2-3 hours after the addition is complete. Progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting ketone.
-
Quenching: Once the reaction is complete, slowly and carefully quench the excess NaBH₄ by adding acetone dropwise at -15°C until gas evolution ceases. Then, add saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Allow the mixture to warm to room temperature and remove the bulk of the methanol under reduced pressure. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Purification and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the crude product. The product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary, though crystallization is preferred for scale-up. Dry the resulting white solid under vacuum to yield the final product.
Data Summary and Characterization
The following table summarizes the expected outcomes and key parameters for this scalable synthesis.
| Parameter | Specification | Rationale & Notes |
| Starting Material | Boc-L-Aspartic Anhydride | Commercially available, stable chiral precursor. |
| Key Reagents | Meldrum's acid, Pyridine, NaBH₄ | Standard, cost-effective reagents suitable for industrial use. |
| Reaction Scale | ~0.5 mol | Protocol is optimized for gram-to-kilogram scale. |
| Typical Overall Yield | 70-85% | Good to excellent yield over two steps.[2][8] |
| Final Purity (by HPLC) | >98% | Achievable via crystallization, minimizing need for chromatography. |
| Diastereomeric Excess | >95% de | Low-temperature reduction is key to achieving high selectivity. |
| Optical Rotation | Specific rotation to be confirmed against a reference standard. | Confirms enantiomeric purity of the final product. |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure | Key signals: Boc group (~1.45 ppm), CH-OH, CH-NH, OCH₃. |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure | Key signals: Ester C=O, Boc C=O, Boc C(CH₃)₃. |
Scientific Discussion and Scale-up Considerations
Causality of Stereochemical Control
The success of this synthesis hinges on the diastereoselective reduction of the β-keto ester. The stereochemical outcome is dictated by Felkin-Anh or related models of acyclic stereocontrol. The bulky Boc-protected amino group at the adjacent chiral center (C4) effectively shields one face of the planar ketone from the approaching hydride nucleophile (from NaBH₄). By conducting the reaction at low temperatures (-15°C or below), the kinetic product is favored, leading to the formation of the syn-(3R, 4R) diastereomer with high selectivity.
Process Safety and Scalability
-
Exotherm Management: The addition of pyridine in Part A and the quenching step in Part B are exothermic. On a large scale, controlled, slow addition and efficient heat removal via a jacketed reactor are mandatory to maintain temperature and ensure safety and selectivity.
-
Reagent Handling: Sodium borohydride is a flammable solid that reacts with water to produce hydrogen gas. It must be handled in a dry environment, and quenching operations must be performed slowly and with caution.
-
Purification Strategy: While column chromatography is a powerful laboratory tool, it is often impractical and costly at an industrial scale. Developing a robust crystallization procedure is a critical aspect of scaling up this process. This involves careful solvent screening to find a system that provides high recovery and excellent purification, effectively removing the minor (anti) diastereomer and other impurities.
-
Waste Management: The process involves acidic and basic aqueous washes. All aqueous waste streams must be neutralized before disposal in accordance with local regulations. Solvent waste should be collected and handled appropriately.
Conclusion
The protocol detailed herein provides a reliable and scalable pathway for the synthesis of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester. By leveraging a substrate-controlled diastereoselective reduction, this method ensures high stereochemical purity, which is essential for the molecule's application as a chiral building block in pharmaceutical development. The emphasis on operational simplicity, cost-effective reagents, and scalable purification methods makes this process well-suited for adoption by researchers and drug development professionals requiring multi-gram to kilogram quantities of this valuable intermediate.
References
- A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews.
-
Synthesis of statine employing a general syn-amino alcohol building block. (2025). ResearchGate. Available at: [Link]
-
Maibaum, J., & Rich, D. H. (1988). A facile synthesis of statine and analogs by reduction of .beta.-keto esters derived from Boc-protected amino acids. HPLC analyses of their enantiomeric purity. The Journal of Organic Chemistry, 53(4), 869-873. Available at: [Link]
-
Scilit. (1988). A facile synthesis of statine and analogs by reduction of .beta.-keto esters derived from Boc-protected amino acids. HPLC analyses of their enantiomeric purity. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of (+)- and (−)-Statine via Chiral Sulfoxide Chemistry. (2025). ResearchGate. Available at: [Link]
-
Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. (2011). National Institutes of Health. Available at: [Link]
-
(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid. (n.d.). J&K Scientific. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. jk-sci.com [jk-sci.com]
- 6. peptide.com [peptide.com]
- 8. scilit.com [scilit.com]
Application Note: (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester as a Versatile Chiral Auxiliary in Peptidomimetic and Heterocyclic Synthesis
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals.
Executive Summary & Structural Rationale
In modern asymmetric synthesis and drug discovery, the demand for orthogonally protected, multifunctional chiral building blocks is paramount. (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester (CAS: 146398-08-5) is a highly versatile amino alcohol derivative originating from the chiral pool (D-glutamic acid).
The strategic value of this compound lies in its three independently addressable functional groups:
-
Primary Hydroxyl (C5): Primed for selective oxidation, leaving group conversion (e.g., mesylation), or etherification.
-
N-Boc Protected Amine (C4): Secures the
-stereocenter against racemization and provides an acid-labile handle for sequential coupling or cyclization. -
Methyl Ester (C1): Serves as a base-labile/nucleophile-reactive site for chain elongation or intramolecular capture.
By leveraging these orthogonal handles, researchers can rapidly access complex transition-state isosteres (such as statine analogs for protease inhibitors) and conformationally restricted heterocycles (like chiral
Physicochemical Profiling
Understanding the physical parameters of this auxiliary is critical for predicting its behavior in biphasic extractions and chromatographic purifications. Data is summarized from [1].
| Property | Value | Structural Implication |
| Chemical Name | (R)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate | Defines orthogonal protection strategy. |
| CAS Number | 146398-08-5 | Standard registry identifier. |
| Molecular Formula | C₁₁H₂₁NO₅ | - |
| Molecular Weight | 247.29 g/mol | - |
| LogP | 0.825 | Indicates moderate lipophilicity; highly soluble in DCM, EtOAc, and MeOH. |
| Topological Polar Surface Area (TPSA) | 84.86 Ų | Predicts good membrane permeability for downstream derivatives. |
| H-Bond Donors / Acceptors | 2 / 5 | High capacity for intermolecular hydrogen bonding. |
Strategic Applications in Drug Design: The Causality of Experimental Choices
As a Senior Application Scientist, it is vital to move beyond simply executing reactions to understanding the causality behind reagent selection when working with sensitive chiral auxiliaries.
Pathway A: Selective Oxidation to Chiral Aldehydes
The C5 primary alcohol can be oxidized to yield Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, a documented precursor for reductive aminations and Wittig olefinations [2].
The Causality of Reagent Choice: The proton alpha to the newly formed aldehyde (at C4) is highly susceptible to enolization, which leads to catastrophic epimerization of the stereocenter. Therefore, harsh basic conditions (e.g., TEMPO/bleach) or excess amine bases (often used in Swern oxidations) must be avoided. Dess-Martin Periodinane (DMP) is selected because it operates under mild, near-neutral conditions at room temperature, preserving the
Table 2: Causality in Oxidation Method Selection for Alpha-Chiral Amino Alcohols
| Oxidation Method | Operating Temp | Epimerization Risk | Byproducts | Operational Verdict |
| Dess-Martin (DMP) | 0 °C to RT | Very Low | Acetic Acid, Iodane | Optimal: Mild, neutral, preserves stereocenter. |
| Swern Oxidation | -78 °C | Moderate | Dimethyl Sulfide | Sub-optimal: Cryogenic control required; base can cause epimerization. |
| TEMPO / Bleach | 0 °C | High | Chloroform / Salts | Rejected: Basic conditions promote rapid racemization. |
Pathway B: Intramolecular Lactamization
Deprotection of the Boc group yields a nucleophilic free amine. Because the molecule features a 5-carbon backbone, the C4 amine and C1 methyl ester are perfectly spaced to undergo an intramolecular cyclization. This thermodynamically favored process releases methanol and forms a stable 5-membered
Visualizations of Synthetic Workflows
Fig 1: Divergent synthetic workflows utilizing the chiral auxiliary scaffold.
Fig 2: Mechanistic pathway for the intramolecular lactamization process.
Experimental Protocols
Protocol A: Selective Oxidation to (R)-Methyl 4-(Boc-amino)-5-oxopentanoate
Objective: Convert the C5 primary alcohol to an aldehyde without epimerizing the C4 stereocenter.
-
Preparation: Dissolve 1.0 mmol of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester in 10 mL of anhydrous Dichloromethane (DCM) under an Argon atmosphere.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Oxidant Addition: Add 1.2 mmol of Dess-Martin Periodinane (DMP) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation Checkpoint 1 (TLC): Spot the reaction on silica TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material (Rf ~0.3, stains with KMnO₄) should be completely consumed, replaced by a higher-running spot (Rf ~0.5, UV-active).
-
Quenching (Critical Step): Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Causality Note: Na₂S₂O₃ reduces unreacted hypervalent iodine to prevent over-oxidation during workup, while NaHCO₃ neutralizes the acetic acid byproduct, preventing premature Boc-cleavage.
-
-
Workup: Stir vigorously until the organic layer turns clear (approx. 15 mins). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Storage: The resulting aldehyde is prone to hydration and oligomerization. Use immediately in the next synthetic step (e.g., Wittig olefination).
Protocol B: Synthesis of (R)-5-(Hydroxymethyl)pyrrolidin-2-one via Intramolecular Cyclization
Objective: Deprotect the Boc group and induce lactamization to form a chiral heterocycle.
-
Deprotection: Dissolve 1.0 mmol of the starting material in 8 mL of DCM. Cool to 0 °C.
-
Acid Addition: Slowly add 2 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.
-
Self-Validation Checkpoint 2 (Ninhydrin Stain): Spot the mixture on TLC and heat with Ninhydrin stain. A deep purple/pink spot at the baseline indicates successful Boc removal and the presence of the free primary amine.
-
Concentration: Remove DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 5 mL) to remove residual trace acid.
-
Lactamization: Redissolve the crude amine-TFA salt in 10 mL of anhydrous Methanol. Add 3.0 mmol of Triethylamine (TEA) to basify the solution.
-
Causality Note: TEA neutralizes the TFA salt, rendering the amine nucleophilic. Methanol is chosen as the solvent to solubilize the polar intermediates and gently reflux.
-
-
Cyclization: Heat the mixture to reflux (65 °C) for 4–6 hours to drive the intramolecular attack of the amine onto the methyl ester.
-
Purification: Concentrate the reaction mixture. Purify the crude residue via silica gel flash chromatography (Eluent: 5-10% MeOH in DCM) to isolate the pure
-lactam.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Lactonization of 4-Amino-5-Hydroxy-Pentanoic Acid Methyl Ester
Welcome to the comprehensive guide for researchers, scientists, and drug development professionals working with 4-amino-5-hydroxy-pentanoic acid methyl ester. This molecule's bifunctional nature—possessing both a primary amine and a primary hydroxyl group—makes it a versatile building block, but also renders it susceptible to intramolecular cyclization, or lactonization. This guide provides expert insights, troubleshooting strategies, and detailed protocols to help you control this equilibrium and ensure the success of your experimental outcomes.
The Fundamental Challenge: Understanding Lactonization
The core issue arises from the proximity of the C5 hydroxyl group to the C1 ester carbonyl. The hydroxyl group can act as an intramolecular nucleophile, attacking the ester to form a thermodynamically stable six-membered ring (a δ-lactone) and releasing methanol. This process is reversible and its equilibrium position is highly dependent on experimental conditions.
Caption: Reversible lactonization equilibrium of 4-amino-5-hydroxy-pentanoic acid methyl ester.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the handling and reaction of 4-amino-5-hydroxy-pentanoic acid methyl ester.
Q1: My NMR/LC-MS analysis shows an unexpected byproduct. How can I confirm it's the lactone?
Answer: Lactonization results in distinct analytical changes.
-
Mass Spectrometry (MS): You will observe a new species with a mass corresponding to the loss of methanol (CH₃OH, -32 Da) from your starting material.
-
¹H NMR Spectroscopy: The most telling sign is the disappearance of the methyl ester singlet (typically ~3.7 ppm). Concurrently, the proton on the carbon bearing the hydroxyl group (C5) will shift significantly downfield upon ring formation.
-
¹³C NMR Spectroscopy: The ester carbonyl carbon signal (typically ~174 ppm) will shift slightly, and the methyl ester carbon signal (~52 ppm) will disappear.
-
Infrared (IR) Spectroscopy: The characteristic ester C=O stretch (around 1735 cm⁻¹) will shift to a higher wavenumber typical for a δ-lactone (around 1750 cm⁻¹).
Q2: What are the primary factors that promote unwanted lactonization?
Answer: Several factors can shift the equilibrium toward the lactone form. Understanding these is the first step to prevention.
-
pH: Both acidic and basic conditions can catalyze the reaction.[1][2]
-
Acidic pH: Protonation of the ester carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[3]
-
Basic pH: Deprotonation of the hydroxyl group creates a more potent alkoxide nucleophile, accelerating the cyclization.
-
-
Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to cyclization. Reactions and storage should be conducted at the lowest practical temperature.
-
Solvent: Protic solvents (like methanol or water) can facilitate the proton transfers necessary for the cyclization mechanism. Aprotic solvents are generally preferred for storage and reactions where the free hydroxyl group is required.
Q3: I need to perform a reaction on the amine group. How do I stop the hydroxyl group from interfering and forming the lactone?
Answer: This is a classic scenario requiring a protecting group strategy. The most effective approach is to temporarily mask the hydroxyl group. A tert-butyldimethylsilyl (TBDMS or TBS) ether is an excellent choice.[4][5][6]
Why TBDMS?
-
Robust Stability: TBDMS ethers are stable across a wide range of conditions, including those used for Boc-protection of amines and many basic or nucleophilic reactions.[4][6]
-
Steric Hindrance: The bulky TBDMS group kinetically hinders the intramolecular cyclization.
-
Orthogonality: It can be selectively removed under conditions that do not affect many common amine protecting groups (like Boc), typically using a fluoride source like tetrabutylammonium fluoride (TBAF).[4][7] This concept of using protecting groups that can be removed by distinct mechanisms is known as an orthogonal strategy.[8][9][10]
See the Experimental Protocols section for a detailed procedure on TBDMS protection.
Q4: Conversely, I need to modify the hydroxyl group. What is the best way to protect the amine?
Answer: To prevent the amine from acting as a competing nucleophile or causing unwanted side reactions, it should be protected. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose.[11][12][13][14]
Why Boc?
-
Effective Masking: The Boc group converts the nucleophilic amine into a non-reactive carbamate, preventing it from interfering with subsequent reactions.[13][14]
-
Stability: The Boc group is stable to most basic, nucleophilic, and reductive conditions, making it compatible with a wide array of synthetic transformations on the hydroxyl group.[11][12]
-
Facile Removal: It is easily removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent, which will not cleave a TBDMS ether, preserving orthogonality.[13][15]
Q5: Is it possible to reverse the lactonization process if it has already occurred?
Answer: Yes, the formation of the lactone is reversible. You can favor the ring-opened hydroxy ester form by hydrolysis.[16][17]
-
Basic Hydrolysis (Saponification): Treating the lactone with a base like NaOH or LiOH in a water/solvent mixture will hydrolyze the ester.[16][18] Caution: This will hydrolyze the methyl ester to a carboxylate salt. You would need to re-esterify if the methyl ester is required.
-
Acid-Catalyzed Hydrolysis: Refluxing the lactone in a large excess of methanol with a catalytic amount of strong acid (like H₂SO₄ or HCl) can push the equilibrium back toward the methyl ester via transesterification.[16]
Strategic Planning: The Protecting Group Decision Workflow
Choosing the correct protecting group is critical. The following workflow illustrates the decision-making process based on your synthetic target.
Caption: Decision workflow for protecting group strategy.
Data Summary: Orthogonal Protecting Group Compatibility
This table summarizes the stability of the recommended protecting groups under common deprotection conditions, highlighting their orthogonal nature.
| Protecting Group | Functionality | Stable To | Labile To (Deprotection Conditions) |
| Boc (tert-Butyloxycarbonyl) | Amine | Base (e.g., NaOH, piperidine), H₂/Pd, TBAF | Strong Acid (TFA, HCl in Dioxane)[13][15] |
| TBDMS (tert-Butyldimethylsilyl) | Hydroxyl | Mild Acid, Base, H₂/Pd, Organometallics | Fluoride Ion Source (TBAF in THF), Strong Acid[4][7] |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol describes a general and reliable method for selectively protecting the primary hydroxyl group, thereby preventing lactonization while enabling reactions at the amine.
Materials:
-
4-amino-5-hydroxy-pentanoic acid methyl ester
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the 4-amino-5-hydroxy-pentanoic acid methyl ester (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[4]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure TBDMS-protected product.[4]
References
-
. Organic Chemistry Portal.
-
. Total Synthesis.
-
. Benchchem.
-
. Benchchem.
-
. Total Synthesis.
-
. Wikipedia.
-
. Chemistry Steps.
-
. Organic Chemistry Portal.
-
. Gelest Technical Library.
-
. ResearchGate.
-
. LibreTexts.
-
. Organic Chemistry Portal.
-
. ResearchGate.
-
. Journal of the American Chemical Society.
-
. MDPI.
-
. RSC Publishing.
-
. Natural Product Reports (RSC Publishing).
-
. Wikipedia.
-
. SciSpace.
-
. Journal of the American Chemical Society.
-
. Google Patents.
-
. ACS Publications.
-
. Organic Chemistry Portal.
-
. LibreTexts.
-
. PMC.
-
. PMC.
-
. ResearchGate.
-
. PubMed.
-
. Wikipedia.
-
. Polymer Chemistry (RSC Publishing).
-
. Quora.
-
. ResearchGate.
-
. PubMed - NIH.
-
. Cosmetics & Toiletries.
-
. PMC.
-
. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Lactone - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubilizing (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
The Core Problem: The "Lipophilicity Trap"
User inquiries regarding (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester (CAS: 146398-08-5 or similar derivatives) almost always stem from a fundamental physicochemical conflict: you are attempting to force a "grease ball" into a polar environment.
Structural Analysis
To solve the solubility issue, we must first respect the molecule's architecture:
| Structural Component | Hydrophilicity | Impact on Water Solubility |
| Boc-Group (tert-Butyloxycarbonyl) | Very Low | The bulky, lipophilic |
| Methyl Ester (-COOMe) | Low | While slightly polar, it removes the ionizable proton of the carboxylic acid, preventing salt formation at neutral pH. |
| Pentanoic Backbone | Low | A 5-carbon alkyl chain adds to the lipophilic burden (LogP increase). |
| 5-Hydroxy Group (-OH) | High | The only significant hydrogen bond donor/acceptor. It is insufficient to drag the rest of the molecule into aqueous solution. |
The Result: This molecule is kinetically and thermodynamically unstable in pure water. It will likely form a gummy oil or a white precipitate immediately upon contact with aqueous buffers.
Decision Matrix: Choosing a Solubilization Strategy
Before proceeding, select your experimental path. Do not use a "one size fits all" approach.
Figure 1: Strategic decision tree for solubilization based on downstream application.
Troubleshooting Guides & Protocols
Scenario A: Biological Assays (The "DMSO Spike" Method)
Issue: You need to screen the compound in a cell-based or enzymatic assay. Constraint: The final buffer is aqueous (PBS/Media), but the compound crashes out.
The Protocol
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final test concentration (e.g., if you need 10 µM, make a 10 mM stock).
-
Why? DMSO is aprotic and disrupts the intermolecular forces holding the Boc-ester aggregate together.
-
-
The "Rapid Spike":
-
Prepare your aqueous media/buffer in a tube.
-
Crucial Step: While vortexing the buffer, add the DMSO stock rapidly.
-
Mechanism:[1][2][3] Slow addition allows "nucleation sites" to form, leading to crystal growth. Rapid dispersion forces the molecules into a metastable state (supersaturation) or micro-dispersion before they can aggregate.
-
-
Limit Check: Ensure final DMSO concentration is ≤ 0.5% (v/v) .
Data: DMSO Tolerance in Biological Systems
| System | Max Recommended DMSO % | Notes |
|---|---|---|
| Mammalian Cells (HeLa, HEK293) | 0.1% - 0.5% | >1% causes membrane permeabilization and cytotoxicity [1]. |
| Enzymatic Assays | 1.0% - 5.0% | Enzyme dependent; check for denaturation. |
| Primary Neurons | < 0.1% | Highly sensitive; require alternative methods (see below). |
Scenario B: The "Oiling Out" Phenomenon
Issue: Upon adding water, the solution turns cloudy or sticky droplets form on the glass. Diagnosis: The compound has exceeded its solubility limit and phase-separated.
Solution: Surfactant-Assisted Solubilization
If DMSO alone fails, you must stabilize the colloid.
-
Tween-80 Method:
-
Cyclodextrin Complexation (Best for in vivo):
-
Use Hydroxypropyl-β-cyclodextrin (HPβCD) .
-
Prepare 20% (w/v) HPβCD in water.
-
Add the compound (dissolved in a minimal amount of Ethanol or solid powder) to the cyclodextrin solution.
-
Sonicate for 30-60 mins at 37°C.
-
Mechanism:[1][2][3] The hydrophobic Boc group enters the cyclodextrin cavity, hiding it from the water, while the hydroxyl groups of the cyclodextrin interact with the solvent [2].
-
Scenario C: Chemical Hydrolysis (Removing the Ester)
Issue: "I am trying to hydrolyze the ester with NaOH, but the reaction is slow because the starting material floats on top."
Corrective Action: Do NOT use pure water. The Boc-amino ester is lipophilic; the hydroxide ion is hydrophilic. They cannot meet to react.
Protocol:
-
Dissolve the ester in THF (Tetrahydrofuran) or Methanol .
-
Add aqueous LiOH or NaOH (1M).
-
Target Ratio: THF:Water (3:1) .
-
Why? This creates a homogeneous phase where the ester and the hydroxide ion coexist. Once the reaction is complete (TLC check), you can evaporate the organic solvent. The resulting acid salt (carboxylate) will be water-soluble.
Stability Warning (Critical)
A common error is adjusting pH to force solubility. Do not do this blindly.
Figure 2: Chemical stability profile of the Boc-amino ester.
-
Acid Risk: The Boc group is acid-labile.[2][9] Lowering pH to dissolve the amine will simply remove the Boc group (deprotection), changing your molecule entirely [3].
-
Base Risk: High pH (>10) will hydrolyze the methyl ester. Only do this if saponification is your goal.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve the precipitate? A: Yes, but with caution. Sonication creates heat. The Boc group is thermally stable up to ~80°C, but prolonged sonication can cause local heating that degrades the ester or Boc group. Pulse-sonicate (10s on, 10s off) on ice.
Q: My stock solution in DMSO froze in the fridge. Is it ruined? A: Likely not. DMSO freezes at 19°C. Thaw it gently at room temperature. However, check for "crashing out" (crystals). If crystals formed, vortex vigorously or warm to 37°C to redissolve before use.
Q: Why not use Ethanol instead of DMSO? A: Ethanol is a viable alternative, but it is more volatile (evaporation changes concentration) and often less effective at solvating the bulky Boc group compared to the dipolar aprotic nature of DMSO. Use Ethanol only if your cells are hypersensitive to DMSO.
References
-
Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology, 88(7), 1529-1540.
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (Standard reference for Boc stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Handling the Hygroscopic Nature of Amino Hydroxy Ester Derivatives
Introduction: The Challenge of Hygroscopicity
Amino hydroxy ester derivatives are a cornerstone of modern drug development, prized for their versatile functionalities. However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge to experimental accuracy and reproducibility.[1][2] Absorbed moisture can lead to a cascade of problems, including inaccurate weighing, chemical degradation via hydrolysis of the ester group, changes in physical properties like caking, and ultimately, compromised integrity of your research data.[1][2][3]
This guide provides a comprehensive, experience-based framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and effectively manage the challenges posed by these sensitive compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: My powder of an amino hydroxy ester derivative is clumping together. What's happening and is it still usable?
A: This phenomenon, known as caking or clumping, is a classic sign of moisture absorption.[1][2][4] The absorbed water acts as a binding agent between particles. While the compound may still be chemically viable for some applications, its purity is now questionable. The added water weight makes accurate molar calculations impossible without further analysis. It is highly recommended to quantify the water content via Karl Fischer titration before use.[5][6] For future prevention, always store the compound in a desiccator or a glove box with a controlled, low-humidity atmosphere.[7]
Q2: I'm seeing a continuous, slow increase in weight on the analytical balance when weighing my compound. Why?
A: You are witnessing hygroscopicity in real-time. The compound is actively absorbing moisture from the air in the balance chamber, causing the reading to drift upwards.[8][9] This makes obtaining an accurate weight extremely difficult. To mitigate this, you must minimize the sample's exposure time to ambient air. The best practice is to weigh the material inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or by using the "weighing by difference" method with a sealed container as quickly as possible.[8][9][10]
Q3: How does absorbed moisture specifically affect my amino hydroxy ester derivative?
A: Moisture can compromise your compound in two primary ways:
-
Chemical Degradation: The ester functional group is susceptible to hydrolysis, a reaction where water breaks the ester bond, yielding a carboxylic acid and an alcohol.[3] This degradation alters the chemical identity of your starting material, leading to lower yields and the formation of impurities.
-
Physical Changes: As discussed, moisture absorption causes physical changes like caking, which affects flowability and dissolution rates.[2] This can lead to inconsistencies in preparing stock solutions and reaction mixtures.[3]
Q4: What are the ideal storage conditions for these compounds?
A: The ideal storage involves multiple layers of protection. Store the primary container tightly sealed inside a secondary container that is waterproof.[7][11] This secondary container should be placed inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves) or, for maximum protection, inside an inert atmosphere glove box.[7][10] Storage should be in a cool, dry location away from temperature fluctuations.[11][12]
Q5: Can I just dry the compound in a vacuum oven if it has absorbed moisture?
A: While tempting, this is a risky approach. Amino hydroxy ester derivatives can be thermally labile, meaning they can decompose at elevated temperatures. Before attempting to dry the compound, you must know its decomposition temperature. If you proceed, use a low temperature and high vacuum. A safer, albeit more involved, method is to determine the precise water content using Karl Fischer titration and adjust your calculations accordingly for the experiment.[13]
Section 2: Troubleshooting Guide
This section addresses common experimental failures and links them to the hygroscopic nature of the starting material.
| Observed Problem | Potential Root Cause (Hygroscopicity-Related) | Recommended Action & Validation Step |
| Inconsistent reaction yields or kinetics between batches. | Inaccurate weighing of the starting material due to moisture absorption. The actual mass of the active compound is less than the weighed mass. | 1. Implement a stringent weighing protocol (See Protocol 1).2. Validation: Perform Karl Fischer titration on a small sample from each new bottle to determine the initial water content.[5][6] Use this value to calculate the corrected mass for your reactions. |
| Formation of an unexpected acidic byproduct in NMR/LC-MS. | Hydrolysis of the ester functional group caused by absorbed water.[3] | 1. Ensure all solvents are rigorously dried before use.2. Handle the compound exclusively under inert atmosphere (glove box).[10][14]3. Validation: Run a control reaction with a freshly opened vial of the compound and compare the impurity profile to that from the suspect batch. |
| Difficulty dissolving the compound or formation of a hazy solution. | Caking and changes in the solid-state structure due to moisture absorption can reduce the dissolution rate.[2] | 1. Use a fresh, unopened vial of the compound.2. If using a previously opened vial, ensure it was stored correctly in a desiccator.3. Validation: Compare the dissolution time and solution clarity of a sample from a new vial versus the problematic one in the same volume of solvent. |
| Poor reproducibility in biological assays. | If using the compound to prepare stock solutions for assays, inaccurate initial weighing will lead to incorrect final concentrations, compromising dose-response curves. | 1. Prepare stock solutions inside a glove box or in a room with controlled low humidity.[15]2. Prepare solutions fresh from a new vial whenever possible.3. Validation: Quantify the concentration of the prepared stock solution using a validated analytical method (e.g., HPLC-UV) before use in assays. |
Section 3: Best Practice Protocols & Workflows
Protocol 1: Accurate Weighing of a Hygroscopic Compound
This protocol details the "weighing by difference" method, which is suitable when a glove box is unavailable.
-
Preparation: Place a clean, dry, and sealed vial or weighing bottle with a secure cap onto the analytical balance.
-
Taring: Tare the balance to zero.
-
Initial Weighing: Remove the vial from the balance. In a low-humidity environment (if possible), quickly add an estimated amount of the hygroscopic powder to the vial and immediately seal it. Place the sealed vial back on the balance and record the weight (Mass 1).
-
Transfer: Take the vial to your reaction setup. Quickly open it and transfer the desired amount of powder into your reaction vessel. Immediately reseal the vial.
-
Final Weighing: Place the sealed vial back on the balance and record the new, lower weight (Mass 2).
-
Calculation: The exact mass of the transferred powder is Mass 1 - Mass 2 . This method ensures that any moisture absorbed by the vial's contents after the final weighing does not affect the calculated mass of the transferred sample.[8][9]
Workflow for Handling Amino Hydroxy Ester Derivatives
This workflow diagram illustrates the critical decision points and handling steps from receiving the compound to its use in an experiment.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. jocpr.com [jocpr.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 6. mt.com [mt.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. genfollower.com [genfollower.com]
- 10. Working with Gloveboxes - ECH Scientific Limited [echscientific.com]
- 11. alltracon.com [alltracon.com]
- 12. rawsource.com [rawsource.com]
- 13. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 14. munroscientific.co.uk [munroscientific.co.uk]
- 15. veeprho.com [veeprho.com]
Technical Support Center: Optimization of Boc Protection for Amino Alcohols
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for the N-tert-butyloxycarbonyl (Boc) protection of amino alcohols. Our focus is on ensuring scientific integrity and providing practical, field-tested insights to help you achieve high yields and purity in your experiments.
Introduction: The Critical Role of Temperature
The Boc protection of amines is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry.[1] The reaction involves treating an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[2][3] For amino alcohols, achieving selective N-protection without concurrent O-protection is a primary challenge. Temperature is a critical parameter that directly influences reaction kinetics, selectivity, and the formation of byproducts. Inadequate temperature control can lead to incomplete reactions, low yields, or complex product mixtures requiring tedious purification. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the standard temperature range for N-Boc protection of amino alcohols?
A1: Most N-Boc protection reactions are initially attempted at room temperature (approx. 20-25 °C).[4][5] However, for less reactive or sterically hindered amino alcohols, gentle heating to a range of 40-50 °C is common to increase the reaction rate.[6][] It is crucial to monitor the reaction closely, as excessive heat can promote side reactions.
Q2: Why is precise temperature control so important for amino alcohols?
A2: Temperature control is vital for achieving chemoselectivity. The amine group is inherently more nucleophilic than the alcohol group, which allows for selective N-protection under kinetic control.[5] However, at elevated temperatures, the nucleophilicity of the hydroxyl group increases, raising the risk of competing O-Boc protection, which forms a carbonate byproduct. Furthermore, catalysts like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate O-acylation, making temperature management even more critical when they are used.[]
Q3: How does temperature affect the stability of the Boc anhydride (Boc₂O) reagent?
A3: Di-tert-butyl dicarbonate is thermally sensitive. While stable at room temperature, it can decompose at higher temperatures into isobutene, tert-butanol, and carbon dioxide.[8][9] This decomposition not only consumes the reagent, leading to lower yields, but the resulting pressure buildup from CO₂ gas can be a safety hazard in a closed system.[8][10] Therefore, reaction temperatures above 60-70 °C are generally avoided.
Q4: Can running the reaction at a lower temperature (e.g., 0 °C) improve selectivity?
A4: Yes, running the reaction at 0 °C can enhance selectivity for N-protection, especially with highly reactive substrates or when using potent catalysts. The lower temperature reduces the overall kinetic energy of the system, further favoring the reaction pathway with the lower activation energy, which is the attack by the more nucleophilic amine. This is a common strategy when dealing with molecules containing multiple sensitive functional groups.[6]
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems you may encounter during the Boc protection of amino alcohols, with a focus on temperature-related causes and solutions.
Issue 1: Incomplete or Very Slow Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after several hours.
-
Probable Cause:
-
Insufficient Kinetic Energy: The reaction temperature may be too low to overcome the activation energy, especially for sterically hindered or electron-deficient (less nucleophilic) amines.[11][12]
-
Poor Solubility: The amino alcohol may have poor solubility in the chosen solvent at room temperature, limiting its availability to react with the Boc₂O.
-
-
Recommended Solutions:
-
Increase Temperature Incrementally: Gently warm the reaction mixture to 40-50 °C and monitor the progress by TLC every 30-60 minutes.[] This often provides enough energy to drive the reaction to completion without significantly increasing side reactions.
-
Consider a Catalyst: For particularly stubborn substrates, adding a catalytic amount of DMAP can dramatically increase the reaction rate.[6][10] However, be aware this also increases the risk of O-protection, so careful temperature control is essential.
-
Solvent Optimization: Switch to a solvent in which the starting material is more soluble at the desired reaction temperature. For some substrates, alcoholic solvents like methanol have been shown to accelerate the reaction rate even at room temperature.[13][14]
-
Issue 2: Formation of Multiple Products (Low Selectivity)
-
Symptom: TLC shows multiple new spots, and LC-MS or NMR analysis confirms the presence of the desired N-Boc product, the N,O-bis-Boc product, and potentially the O-Boc product.
-
Probable Cause:
-
Excessive Reaction Temperature: The temperature is high enough to enable the less nucleophilic hydroxyl group to attack the Boc anhydride.
-
Over-activation with Catalyst: The use of a strong nucleophilic catalyst like DMAP, especially at elevated temperatures, can significantly promote O-acylation.[][15] For some substrates, prolonged reaction times even with DMAP can lead to O-protection.[]
-
-
Recommended Solutions:
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature. Start at 0 °C, allowing the mixture to slowly warm to room temperature. This maximizes the kinetic difference between the N- and O-acylation rates.
-
Avoid or Change Catalyst: If using DMAP, try running the reaction without it first. If a catalyst is necessary, consider a weaker, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to simply act as a proton scavenger.
-
Control Reagent Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O. A large excess of the anhydride can drive the less favorable O-protection reaction, especially after the N-protection is complete.
-
Issue 3: Low Yield Despite Complete Conversion
-
Symptom: TLC shows complete consumption of the starting material, but the isolated yield of the desired N-Boc product is low.
-
Probable Cause:
-
Reagent Decomposition: If the reaction was run at an excessively high temperature, the Boc₂O may have partially decomposed, leading to an effective deficit of the reagent.[8]
-
Formation of Di-Boc Species: For primary amines, it is possible to form an N,N-di-Boc product, especially under forcing conditions or with a catalyst like DMAP.[4]
-
Formation of Urea Byproducts: Under certain conditions, particularly with sterically hindered amines, isocyanate intermediates can form, leading to urea-type byproducts.[]
-
-
Recommended Solutions:
-
Verify Reagent Quality and Storage: Boc anhydride can degrade upon exposure to moisture and heat.[8][16] Ensure it is stored in a cool, dry place. A fresh bottle may be required.
-
Moderate Reaction Conditions: Avoid high temperatures. A longer reaction time at a moderate temperature (e.g., 25-40 °C) is preferable to a short reaction time at a high temperature (>60 °C).
-
Optimize Base and Catalyst: The choice of base can influence byproduct formation. Standard conditions often use a base like NaOH, NaHCO₃, or TEA.[6][] Avoid conditions known to promote over-acylation unless the di-Boc product is desired.
-
Data Summary: Temperature Guidelines
The following table provides general starting points for temperature optimization based on the substrate type. These are guidelines and may require further optimization for your specific molecule.
| Substrate Type | Recommended Temp. Range (°C) | Typical Base/Catalyst | Key Considerations & Potential Issues |
| Primary Amino Alcohols | 0 to 25 °C | TEA, NaHCO₃ | Highly selective N-protection is usually straightforward. |
| Secondary Amino Alcohols | 25 to 40 °C | TEA, NaHCO₃ | Slower reaction rate; may require slightly elevated temperature. |
| Sterically Hindered Amines | 40 to 50 °C | DMAP (catalytic), TEA | Reaction is often slow.[11] Monitor for O-protection if heating with DMAP. |
| Aromatic Amino Alcohols (Anilines) | 25 to 50 °C | None or DMAP (catalytic) | Anilines are less nucleophilic and may require heating or a catalyst.[13][17] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to temperature optimization in Boc protection of amino alcohols.
Caption: Troubleshooting logic for Boc protection temperature optimization.
Experimental Protocol: General N-Boc Protection of an Amino Alcohol
This protocol provides a robust starting point. The reaction temperature should be adjusted based on the troubleshooting guide above.
Materials:
-
Amino alcohol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates, ethyl acetate, hexanes
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amino alcohol (1.0 equiv). Dissolve it in the chosen solvent (e.g., DCM, approx. 0.1-0.5 M concentration).
-
Cooling (Initial Condition): Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Add triethylamine (1.5 equiv) to the solution.
-
Reagent Addition: In a separate container, dissolve the Boc₂O (1.1 equiv) in a small amount of the reaction solvent. Add this solution dropwise to the stirring amino alcohol solution at 0 °C over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Optimization Point: If the reaction is slow at room temperature (monitored via TLC), gently warm the flask in a water bath to 40 °C. Maintain this temperature until the starting material is consumed.
-
-
Monitoring: Monitor the reaction progress by TLC. The N-Boc protected product will typically have a higher Rf value (be less polar) than the starting amino alcohol.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
References
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. [Link]
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. [Link]
-
LookChem. Cas 24424-99-5,Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods. [Link]
-
ResearchGate. The influences of reaction temperature on DMAP loading. [Link]
-
ScienceBlogs. (2007). Boc Anhydride (Amine condoms). [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
ResearchGate. (2025). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. lookchem.com [lookchem.com]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 16. Boc Anhydride (Amine condoms) | ScienceBlogs [scienceblogs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectrum Analysis of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester, a valuable chiral building block in synthetic organic chemistry and drug development. We will delve into the nuances of spectral interpretation, supported by experimental protocols and a comparative analysis with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.
Introduction: The Significance of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester is a protected amino acid derivative that serves as a versatile intermediate in the synthesis of complex molecules, including peptidomimetics and pharmaceuticals. The presence of a chiral center at the C4 position, along with multiple functional groups (a Boc-protected amine, a primary alcohol, and a methyl ester), makes its structural integrity paramount.
¹H NMR spectroscopy is an indispensable, non-destructive technique for the structural verification of this molecule. It provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative abundance via integration. For a chiral molecule like this, ¹H NMR is particularly powerful for revealing subtle stereochemical features, such as diastereotopicity, which are critical for confirming its three-dimensional structure.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The protocol described below is designed to yield a high-resolution spectrum suitable for detailed analysis.
Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution free from particulate matter and paramagnetic impurities.[1]
Choosing the Right Solvent: The polarity of the analyte dictates the choice of deuterated solvent. (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester contains both polar (hydroxyl, amide) and non-polar (Boc, alkyl chain) moieties.
-
Chloroform-d (CDCl₃): A common first choice, however, the exchangeable protons of the -OH and -NH groups may lead to broad signals or signals that are difficult to assign. Adding a drop of D₂O can confirm these peaks through H-D exchange.
-
Methanol-d₄ (CD₃OD): An excellent choice for polar compounds, it will readily dissolve the sample.[1] However, it will cause the rapid exchange of the -OH and -NH protons with deuterium, meaning their signals will disappear from the spectrum. This can be advantageous for simplifying the spectrum and focusing on the carbon backbone.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): Also suitable for polar compounds and has the benefit of slowing down the exchange rate of -OH and -NH protons, often allowing for the observation of their coupling to adjacent protons.
For this guide, we will proceed with CDCl₃ to observe all protons, but acknowledge that other solvents can be used for specific diagnostic purposes.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound. For small molecules (MW < 500 g/mol ), this concentration is typically sufficient for a high signal-to-noise ratio in a modern spectrometer.[2]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of CDCl₃.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any solid particles remain, they must be removed as they will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[2]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
Spectrometer: 400 MHz FT-NMR Spectrometer
-
Nucleus: ¹H
-
Number of Scans (NS): 16 (can be increased for very dilute samples)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 4 seconds
-
Pulse Width (P1): 90° pulse, calibrated for the specific probe
-
Temperature: 298 K (25 °C)
Spectral Analysis and Interpretation
The structure of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester dictates a unique ¹H NMR spectrum. The key to interpretation lies in understanding how the chiral center at C4 influences the neighboring protons.
The Concept of Diastereotopicity
A critical feature of this spectrum is the presence of diastereotopic protons. Protons are diastereotopic if their replacement by another group would create a pair of diastereomers.[3][4] In this molecule, the C4 carbon is a stereocenter. Consequently, the two protons on any adjacent methylene (CH₂) group are in chemically non-equivalent environments.[5] They will have different chemical shifts and will couple to each other (geminal coupling) and to neighboring protons (vicinal coupling), often resulting in complex multiplets. Specifically, the protons on C3 and C5 are diastereotopic.
Predicted ¹H NMR Assignments
The following table details the predicted chemical shifts, multiplicities, and coupling constants for each proton in the molecule.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ | -C(CH₃ )₃ | ~1.45 | s (singlet) | - | 9H |
| Hᵦ, Hᵦ' | -CH₂ -CH(NHBoc)- | 1.80 - 2.05 | m (multiplet) | - | 2H |
| H𝒸, H𝒸' | -CH₂ -COOCH₃ | ~2.40 | t (triplet) | J = 7.2 | 2H |
| Hₔ | -OH | 2.5 - 4.0 | br s (broad singlet) | - | 1H |
| Hₑ, Hₑ' | -CH₂OH | 3.55 - 3.70 | m (multiplet) | - | 2H |
| Hբ | -COOCH₃ | ~3.68 | s (singlet) | - | 3H |
| H₉ | -CH (NHBoc)- | 3.85 - 4.00 | m (multiplet) | - | 1H |
| Hₕ | -NH - | 5.0 - 5.5 | br d (broad doublet) | J ≈ 8.0 | 1H |
Note: Chemical shifts are predictions and can vary based on solvent and concentration. The multiplets for diastereotopic protons (Hᵦ/Hᵦ' and Hₑ/Hₑ') are expected to be complex, likely appearing as overlapping doublets of doublets or higher-order multiplets.
Visualizing the Structure and Proton Assignments
The following diagram illustrates the molecular structure and the labels corresponding to the proton assignments in the table.
Caption: Molecular structure of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester with proton assignments.
Comparison with Alternative Analytical Techniques
While ¹H NMR is excellent for structural elucidation, a comprehensive characterization often requires complementary techniques, especially for assessing purity, specifically enantiomeric purity.
| Feature | ¹H NMR Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase.[6][7] | Measures the mass-to-charge ratio of ionized molecules. |
| Information Provided | Detailed molecular structure, connectivity, relative proton count, and diastereomeric purity. | Enantiomeric purity (ee%), chemical purity, and quantification.[6] | Molecular weight confirmation and elemental composition (High-Res MS). |
| Strengths | Unrivaled for de novo structure determination and confirmation. Provides a complete "fingerprint" of the molecule. | The "gold standard" for accurate determination of enantiomeric excess, often with high sensitivity.[6][8] | High sensitivity, confirms molecular formula, and can be coupled with liquid chromatography (LC-MS) for impurity profiling. |
| Limitations | Generally not suitable for determining enantiomeric purity (enantiomers have identical NMR spectra in achiral solvents). Lower sensitivity than MS. | Provides no structural information beyond retention time. Requires method development for each compound. | Cannot distinguish between isomers (including enantiomers) without specialized setups.[9] |
Workflow for Comprehensive Analysis
A logical workflow for a drug development professional would involve using these techniques synergistically.
Caption: A typical workflow for the comprehensive analysis of a chiral intermediate.
Conclusion
The ¹H NMR spectrum of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester is rich with structural information. A thorough analysis, paying close attention to the chemical shifts, integration, and particularly the complex splitting patterns arising from diastereotopic protons, allows for unambiguous confirmation of its constitution. While ¹H NMR stands as the primary tool for verifying the covalent structure, it is most powerful when used in concert with orthogonal techniques like mass spectrometry for molecular weight confirmation and chiral HPLC for the critical assessment of enantiomeric purity. This integrated analytical approach ensures the highest confidence in the quality of this important synthetic building block, which is essential for the successful progression of research and development in the pharmaceutical industry.
References
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester, Department of Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
JoVE. (2024, April 4). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. Journal of Visualized Experiments. [Link]
-
Chemistry Steps. (2022, December 3). Homotopic Enantiotopic Diastereotopic and Heterotopic. Chemistry Steps. [Link]
-
Gheorghiu, M. D., et al. (2021). H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. SJSU ScholarWorks. [Link]
-
OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra. OpenOChem Learn. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Cheminfo.org. [Link]
-
American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT. [Link]
-
Royal Society of Chemistry. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. [Link]
-
Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]
-
YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]
-
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
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- 3. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]
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- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Boc-Amino Hydroxy Esters
Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists Focus: Structural Elucidation via ESI-MS/MS and EI-MS
Executive Summary: The Analytical Challenge
Boc-amino hydroxy esters (e.g., intermediates in the synthesis of statins, protease inhibitors, and chiral auxiliaries) present a unique dual-challenge in mass spectrometry. They possess a thermally labile protecting group (Boc) and a nucleophilic side chain (hydroxyl).
Unlike simple amino esters, where fragmentation is dominated by linear bond cleavages, Boc-amino hydroxy esters exhibit Neighboring Group Participation (NGP) . The hydroxyl group often attacks the carbamate carbonyl in the gas phase, leading to cyclic fragmentation pathways that can obscure the molecular ion or create misleading "fingerprint" spectra.
This guide compares the fragmentation performance of these molecules under Electrospray Ionization (ESI-CID) versus Electron Impact (EI) , providing a validated protocol to distinguish between linear deprotection and cyclic rearrangement.
Mechanism of Action: Fragmentation Pathways[1][2][3][4][5]
To interpret the spectra correctly, one must understand the competition between the standard "Boc-loss" pathway and the "Hydroxy-assisted" pathway.
Pathway A: The Standard Boc Elimination (Dominant in Non-Hydroxy Analogs)
In standard Boc-amino esters, the protonated carbamate undergoes a charge-mediated elimination.
-
Protonation: Occurs on the carbamate carbonyl oxygen.
-
Elimination: A neutral isobutene molecule (
, 56 Da) is ejected. -
Decarboxylation: The resulting carbamic acid is unstable and rapidly loses
(44 Da). -
Net Result: A combined loss of 100 Da (
).
Pathway B: Hydroxyl-Assisted Cyclization (The "Hydroxy Effect")
In Boc-amino hydroxy esters, the hydroxyl group acts as an intramolecular nucleophile.
-
Cyclization: The hydroxyl oxygen attacks the protonated carbamate carbonyl.
-
Displacement: This can lead to the expulsion of tert-butanol (74 Da) rather than isobutene, or the formation of a stable 5-membered oxazolidinone ring.
-
Result: Anomalous peaks corresponding to
or stable cyclic ions that resist further fragmentation.
Visualization: Competing Fragmentation Pathways
Figure 1: Competing gas-phase fragmentation pathways for Boc-amino hydroxy esters. Path A represents the standard elimination; Path B represents the hydroxyl-mediated rearrangement often observed in ESI-MS.
Comparative Analysis: ESI vs. EI Performance
The choice of ionization technique drastically alters the structural information obtained. The table below compares the utility of ESI-MS/MS (Collision Induced Dissociation) against EI-MS (70 eV) for this specific chemical class.
Table 1: Performance Comparison Matrix
| Feature | ESI-MS/MS (Soft Ionization) | EI-MS (Hard Ionization) |
| Molecular Ion ( | High Intensity. Preserves | Absent/Weak. The Boc group usually fragments immediately upon ionization. |
| Boc Group Signal | Observed as neutral loss transitions (-56, -100 Da) in MS/MS. | Observed as the tert-butyl cation ( |
| Stereochemical Sensitivity | Moderate. Cyclic rearrangements (Path B) are sensitive to cis/trans relationships between the amine and hydroxyl. | Low. High energy fragmentation obliterates subtle stereochemical interactions. |
| Utility for Hydroxy Esters | High. Allows observation of the "Hydroxy Effect" (cyclization) via specific fragment ions (e.g., oxazolidinone). | Low. Dehydration (-18 Da) and Boc loss occur simultaneously, creating a complex soup of fragments. |
| Primary Artifacts | Sodium adducts | Thermal degradation in the injector port (pyrolysis) often mimics fragmentation. |
Key Insight: The "Missing" Ion
In EI-MS, you will rarely see the molecular ion for a Boc-amino hydroxy ester. You will see a base peak at
Validated Experimental Protocol
This protocol is designed to differentiate between a simple Boc-amino ester and one exhibiting hydroxyl-mediated cyclization.
Phase 1: Sample Preparation (Critical Step)
-
Solvent: Use Acetonitrile (MeCN) or Methanol (MeOH) .
-
Warning: Avoid acidic methanol if the sample is left standing, as it may cause transesterification or Boc deprotection before analysis.
-
-
Concentration: 1–10 µM.
-
Additives: 0.1% Formic Acid (to promote protonation for ESI). Do not use sodium salts , as sodiated adducts
lock the conformation and prevent the diagnostic rearrangements described above.
Phase 2: ESI-MS/MS Workflow
-
Direct Infusion: Infuse at 5–10 µL/min.
-
Precursor Isolation: Isolate
with a width of 1–2 Da. -
Energy Ramping: Apply Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.
-
Diagnostic Check:
-
At low CE (10-20 eV) , look for the loss of 56 Da (Isobutene). This confirms the Boc group.
-
At medium CE (25-35 eV) , look for the loss of 18 Da (Water) from the deprotected species.
-
Anomaly Detection: If you see a loss of 74 Da (t-BuOH) or a strong peak that retains the "carbonyl" mass but loses the t-butyl group, cyclization (Path B) is occurring.
-
Phase 3: Data Interpretation Logic
Figure 2: Decision tree for interpreting MS/MS spectra of Boc-amino hydroxy esters.
References
-
Li, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors."[1] Journal of Chinese Mass Spectrometry Society, 2025.[1] 1
- Relevance: Establishes the baseline fragmentation (loss of and ) for Boc-substituted precursors in ESI-CID.
-
Ma, Y., et al. "Intramolecular four-membered ring rearrangements of 1-(N-benzyloxycarbonylamino)arylmethyl phosphonate monoesters under electrospray ionization conditions."[2] International Journal of Mass Spectrometry, 2006.[2] (Cited within Life Science Journal context). 2
- Relevance: Provides mechanistic evidence for cyclization and rearrangement of protected amino-esters during ESI-MS.
-
Borg, R. M. "The analysis of the oxazolone derivatives of amino acids by gas chromatography/mass spectroscopy." University of Malta, 1978. 3
- Relevance: Foundational text describing the oxazolone (cyclic)
-
Creative Biolabs. "Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing." 4
- Relevance: Discusses the necessity of side-chain fragmentation (w-ions) to distinguish isomers, applicable to the stereochemical analysis of hydroxy esters.
Sources
- 1. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. OAR@UM: The analysis of the oxazolone derivatives of amino acids by gas chromatography/mass spectroscopy [um.edu.mt]
- 4. creative-biolabs.com [creative-biolabs.com]
Spectroscopic Fingerprinting: Distinguishing Boc and Ester Moieties in Amino Acid Derivatives via IR
Executive Summary
In the synthesis of peptidomimetics and complex amino acid derivatives, the tert-butyloxycarbonyl (Boc) protecting group and alkyl esters (methyl/ethyl) are ubiquitous. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method for real-time reaction monitoring—specifically for tracking protection, deprotection, and hydrolysis events.
The challenge lies in the Carbonyl Region (1650–1760 cm⁻¹) . Both Boc (a carbamate) and esters possess C=O stretching vibrations that can overlap. However, precise wavenumber analysis, coupled with secondary diagnostic peaks (N-H and C-O stretches), allows for definitive differentiation. This guide provides a scientifically grounded framework for distinguishing these functional groups, supported by experimental protocols and spectral logic.
Technical Deep Dive: The Carbonyl Conundrum
To interpret the spectra accurately, one must understand the electronic and vibrational environments of the carbonyl bond in both contexts.
The Ester Carbonyl (Alkyl Esters)
-
Vibrational Mode:
stretching.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Electronic Effect: The alkoxy oxygen exerts an inductive electron-withdrawing effect (-I), shortening the C=O bond and increasing the force constant (
). -
Result: Esters typically absorb at higher wavenumbers (1735–1750 cm⁻¹ for saturated aliphatic esters).[3]
-
Conjugation: If the ester is conjugated (e.g., a benzoate or
-unsaturated), the peak shifts to lower wavenumbers (~1715–1730 cm⁻¹), potentially overlapping with the Boc region.
The Boc Carbonyl (Carbamate/Urethane)
-
Vibrational Mode:
stretching (Amide I-like). -
Electronic Effect: The nitrogen atom donates electron density into the carbonyl
-system via resonance (+M effect), weakening the C=O bond character slightly compared to pure ketones or esters. -
Hydrogen Bonding: Crucially, the N-H proton of the Boc group often participates in intermolecular hydrogen bonding (in solid state or concentrated solution), which significantly lowers the carbonyl frequency.
-
Result: Boc groups typically absorb at lower wavenumbers (1690–1720 cm⁻¹).
The "Rule of Three" for Esters
Beyond the carbonyl, esters exhibit a diagnostic "Rule of Three" pattern in the fingerprint region (1000–1300 cm⁻¹), consisting of the C=O stretch and two distinct C-O stretches (C-C-O and O-C-C), which are absent or distinct in Boc derivatives.
Comparative Analysis: Diagnostic Peaks
The following table synthesizes data for a typical amino acid derivative (e.g., N-Boc-Phenylalanine Methyl Ester) in the solid state (ATR/KBr).
| Spectral Region | Vibrational Mode | Boc Group (Carbamate) | Ester Group (Methyl/Ethyl) | Differentiation Logic |
| 3300–3450 cm⁻¹ | Present (3300–3400 cm⁻¹, often broad) | Absent (unless amino acid side chain has amine) | Presence of N-H confirms Boc (or amide bond).[4] Esters are aprotic. | |
| 2800–3000 cm⁻¹ | 2970–2980 cm⁻¹ (asymmetric | 2950–2960 cm⁻¹ (alkoxy alkyl) | Difficult to distinguish due to overlap; t-butyl C-H is intense. | |
| 1730–1750 cm⁻¹ | Absent (usually) | Strong (1735–1750 cm⁻¹) | Primary Indicator. Esters appear at higher frequency. | |
| 1680–1720 cm⁻¹ | Strong (1690–1720 cm⁻¹) | Absent (unless conjugated) | Primary Indicator. Boc appears at lower frequency. | |
| 1500–1550 cm⁻¹ | Present (Amide II band, ~1520 cm⁻¹) | Absent | Confirms the urethane linkage of Boc. | |
| 1360–1390 cm⁻¹ | Gem-Dimethyl Doublet (1365 & 1390 cm⁻¹) | Single peaks (methyl/ethyl) | The "Boc Doublet" is a classic fingerprint for the t-butyl group. | |
| 1100–1300 cm⁻¹ | ~1160–1280 cm⁻¹ (C-N and C-O mix) | Strong ~1200 cm⁻¹ (C-C-O) & ~1050–1150 cm⁻¹ (O-C-C) | Esters show the "Rule of Three" strong bands here.[2][5] |
Experimental Protocol: Reaction Monitoring
This protocol describes how to monitor the acidolytic deprotection of a Boc group (e.g., using TFA/DCM) from an amino acid ester.
Materials
-
Instrument: FT-IR Spectrometer with Diamond ATR Accessory (e.g., Bruker Alpha or PerkinElmer Spectrum Two).
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans per sample.
-
Background: Air (clean ATR crystal).
Workflow
-
Baseline Spectrum (T=0):
-
Reaction Initiation:
-
Dissolve substrate in DCM. Add Trifluoroacetic acid (TFA) (1:1 ratio). Stir at room temperature.
-
-
Sampling (Time-Course):
-
At 15-minute intervals, remove a 50 µL aliquot.
-
Rapid Workup: Blow down the aliquot with a stream of nitrogen to remove DCM/TFA (TFA has a strong C=O peak at ~1780 cm⁻¹ that interferes).
-
Alternative: Neutralize a micro-drop with sat. NaHCO₃, extract with ethyl acetate, spot on ATR, and let solvent evaporate.
-
-
Endpoint Determination:
-
Disappearance: The peak at 1690–1720 cm⁻¹ (Boc C=O) and the 1365/1390 cm⁻¹ doublet should vanish.
-
Persistence: The peak at 1735–1750 cm⁻¹ (Ester C=O) must remain (unless hydrolysis occurred).
-
Appearance: A broad ammonium band (~3000 cm⁻¹) may appear if the product is isolated as a TFA salt.
-
Visualization: Spectral Logic & Workflow
Diagram 1: Spectral Assignment Logic Flowchart
This decision tree aids in assigning carbonyl peaks in complex derivatives.
Caption: Logic flow for distinguishing Ester vs. Boc carbonyls based on frequency and secondary diagnostic bands.
Diagram 2: Experimental Monitoring Workflow
A visual guide for the reaction monitoring protocol described above.
Caption: Iterative workflow for monitoring Boc deprotection using ATR-FTIR spectroscopy.
References
-
MDPI. (2022). 13C NMR and IR Spectroscopic Studies of Amino Acid Derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O[1][2][8][4][5][9] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Retrieved from [Link]
-
UCLA Chemistry. Table of IR Absorptions. Retrieved from [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
A Senior Application Scientist's Guide to the Unambiguous Stereochemical Assignment of 4-Amino-5-Hydroxy Pentanoates
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity. For chiral molecules, particularly intermediates like 4-amino-5-hydroxy pentanoates which are key building blocks for various therapeutics, an incorrect stereochemical assignment can lead to inactive or, worse, harmful physiological effects.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the thorough stereochemical characterization of new drug entities early in the development process.[3][4][5]
This guide provides an in-depth comparison of methodologies for validating the absolute configuration of 4-amino-5-hydroxy pentanoates, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the theoretical underpinnings, provide field-proven experimental protocols, and objectively compare this definitive technique with powerful solution-state alternatives.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is widely regarded as the most reliable and definitive method for the unambiguous determination of a chiral molecule's absolute configuration.[1][6][7] Unlike spectroscopic methods that often rely on computational comparison or the use of chiral derivatizing agents, SCXRD allows for the direct visualization of the molecule's spatial arrangement in the solid state.[8][9]
Causality Behind the Method: The Principle of Anomalous Dispersion
Under normal diffraction conditions, the intensities of reflections from a set of crystal planes (denoted by Miller indices h,k,l) and its inverse ( -h,-k,-l) are identical. This principle is known as Friedel's Law.[1][10] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion (or resonant scattering) occurs.[10][11]
This effect introduces a phase shift to the scattered X-rays, causing the atomic scattering factor to become a complex number.[10][12] For a non-centrosymmetric crystal—a prerequisite for all enantiomerically pure chiral compounds—this phase shift breaks Friedel's Law.[11] Consequently, the intensities of the Friedel pairs, I(h,k,l) and I(-h,-k,-l), are no longer equal.[12] These small but measurable intensity differences, known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule.[1] By analyzing these differences, we can distinguish the true structure from its mirror image with high confidence.
The Decisive Metrics: Flack and Hooft Parameters
During the final stages of crystal structure refinement, specific parameters are calculated to quantify the correctness of the assigned absolute configuration.
-
Flack Parameter (x): Introduced by H.D. Flack, this parameter refines a mixing ratio between the determined structure and its inverted counterpart.[13][14] A value close to 0, with a small standard uncertainty (s.u.), indicates the correct absolute configuration has been determined.[1][15] A value near 1 suggests the inverted structure is correct, while a value around 0.5 can imply a racemic crystal or other issues.[14][15]
-
Hooft Parameter (y): This is a statistically more robust alternative based on a Bayesian analysis of all unique Bijvoet pairs.[1][16] It provides a similar indication to the Flack parameter, often with greater statistical certainty, and is invaluable for light-atom structures where the anomalous signal is weak.[15][16]
For a 4-amino-5-hydroxy pentanoate, which consists only of light atoms (C, H, N, O), achieving a strong anomalous signal can be challenging. The choice of X-ray source is therefore critical. Using Copper Kα radiation (λ ≈ 1.54 Å) is strongly preferred over Molybdenum Kα radiation (λ ≈ 0.71 Å) because the longer wavelength of Cu Kα enhances the anomalous scattering effect for light atoms, leading to more reliable Flack and Hooft parameters.[7][16]
Experimental Workflow: From Solution to Structure
The most significant bottleneck in SCXRD is obtaining high-quality single crystals suitable for diffraction.[17][18][19] 4-amino-5-hydroxy pentanoates, with their flexible backbones and multiple hydrogen bonding sites, can be particularly challenging to crystallize.
Caption: Workflow for absolute configuration determination via SCXRD.
Detailed Protocol: Crystallization of a 4-amino-5-hydroxy pentanoate Derivative
This protocol describes a vapor diffusion method, which is highly effective for the small quantities of material typically available in drug development.[20]
-
Purity is Paramount: Ensure the starting material is of the highest possible purity (>99%), as impurities can severely inhibit nucleation and crystal growth. Standard purification techniques like flash chromatography or recrystallization are essential first steps.[21]
-
Solubility Screening: In 96-well microplates, screen a wide range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane) to identify a solvent in which the compound is soluble and a miscible anti-solvent in which it is poorly soluble. The goal is to create a supersaturated solution from which crystals can grow slowly.
-
Set up the Crystallization:
-
Prepare a concentrated solution of the compound (e.g., 5-10 mg) in the chosen soluble solvent (e.g., 0.5 mL of methanol).
-
Place this solution in a small, open vial (e.g., a 2 mL glass vial).
-
Place this small vial inside a larger, sealed vessel (e.g., a 20 mL scintillation vial or a sealed jar).
-
Add 2-3 mL of the anti-solvent (e.g., diethyl ether) to the bottom of the larger vessel, ensuring it does not mix directly with the compound solution.
-
Seal the larger vessel tightly.
-
-
Incubation and Patience: The more volatile anti-solvent will slowly diffuse into the compound solution, gradually reducing the compound's solubility and inducing crystallization.[20] Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring: Check for crystal growth daily without disturbing the setup. High-quality crystals often appear over several days to weeks. They should be clear, have well-defined faces, and be free of cracks or defects.
Comparative Analysis: Alternative & Complementary Techniques
While SCXRD is definitive, it is not always feasible due to crystallization challenges.[22][23] In such cases, or for orthogonal validation, solution-state spectroscopic methods are powerful alternatives.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents (CDAs) |
| Principle | Anomalous dispersion of X-rays by a single crystal | Differential absorption of left vs. right circularly polarized IR light | Formation of diastereomers with distinct NMR spectra |
| Sample State | High-quality single crystal | Solution (5-10 mg) | Solution (1-5 mg) |
| Confidence | Definitive, "Gold Standard" | High, but requires DFT computation for comparison | High, but relies on established models (e.g., Mosher's) |
| Derivatization | Not required (but can aid crystallization) | Not required | Required (e.g., Mosher's acid) |
| Key Bottleneck | Growing a suitable crystal | Computational time for accurate spectra simulation | Potential for ambiguous spectral overlap; CDA availability |
| Main Output | Flack/Hooft parameter, 3D atomic coordinates | Comparison of experimental vs. calculated spectra | Δδ (δS - δR) values for diastereomers |
Vibrational Circular Dichroism (VCD)
VCD measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[24] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation.[22] To assign the configuration, the experimental VCD spectrum is compared to a spectrum predicted by ab initio calculations, typically using Density Functional Theory (DFT).[22][25] A good match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration (e.g., R,S) provides a confident assignment.[6][26] This technique is particularly valuable as it does not require crystallization.[22]
Caption: VCD workflow for absolute configuration assignment.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This classic method involves covalently reacting the chiral analyte (e.g., the hydroxyl or amino group of the pentanoate) with an enantiomerically pure CDA, such as Mosher's acid.[27][28] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[27][29] By analyzing the differences in chemical shifts (Δδ) of protons near the newly formed diastereomeric center and applying established empirical models, the absolute configuration of the original analyte can be deduced.[29][30][31]
Conclusion and Recommendations
For the unequivocal validation of the absolute configuration of 4-amino-5-hydroxy pentanoates, single-crystal X-ray diffraction remains the authoritative gold standard .[1][7] Its ability to provide direct structural evidence through the analysis of anomalous dispersion is unparalleled. The key to success lies in meticulous sample purification and a patient, systematic approach to crystallization. When performing the diffraction experiment, the use of a Cu Kα X-ray source is highly recommended to maximize the anomalous signal from the light atoms present in the molecule.[16]
In situations where single crystals cannot be obtained, Vibrational Circular Dichroism (VCD) serves as the most powerful alternative .[22][32] It provides high-confidence assignments for molecules in their solution state, which is often more biologically relevant. NMR with chiral derivatizing agents is a valuable, time-tested technique, but it should be used with a clear understanding of the applicability of the chosen CDA's model to the specific substrate.
Ultimately, for critical pharmaceutical intermediates, employing an orthogonal approach—for instance, confirming an SCXRD result with VCD—provides the highest level of scientific rigor and regulatory confidence.
References
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- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Stereochemistry+of+Organic+Compounds-p-9780471016700]
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- BenchChem. (2025). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. [URL: https://www.benchchem.com/application-note-determination-of-absolute-stereochemistry-using-x-ray-crystallography]
- SPT Labtech. (n.d.). Chemical crystallization. [URL: https://www.sptlabtech.
- Jones, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00858a]
- Nafie, L. A. (2008). Vibrational Circular Dichroism. Annual Review of Analytical Chemistry. [URL: https://www.annualreviews.org/doi/10.1146/annurev.anchem.1.031207.112811]
- Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Microchemical Journal. [URL: https://pubmed.ncbi.nlm.nih.gov/35651717/]
- Kenny, P. W., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10031124/]
- Kenny, P. W., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Apollo - University of Cambridge Repository. [URL: https://www.repository.cam.ac.uk/items/399458]
- Jasco, Inc. (n.d.). Theory of Vibrational Circular Dichroism. [URL: https://jascoinc.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4756839/]
- Wikipedia. (n.d.). Chiral derivatizing agent. [URL: https://en.wikipedia.
- Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology. [URL: https://drpress.org/ojs/index.php/HSET/article/view/12711]
- Jones, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [URL: https://eprints.soton.ac.uk/475908/]
- Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7496263/]
- Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [URL: https://chemistry.illinois.edu/sites/default/files/2022-09/v-chen-2001.pdf]
- Wenzel, T. J., & Chisholm, C. D. (2011). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/chir.20989]
- Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9023190/]
- Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. MDPI Encyclopedia. [URL: https://encyclopedia.pub/entry/22900]
- Flack, H. D., & Bernardinelli, G. (2008). Absolute Configuration Determination by X-ray Crystallography. Chirality. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chir.20534]
- MIT Department of Chemistry. (n.d.). Absolute Configuration. [URL: https://x-ray.mit.edu/absolute.html]
- Coles, S. J., & Watkin, D. J. (2020). Howard Flack and the Flack Parameter. Crystals. [URL: https://www.mdpi.com/2073-4352/10/9/828]
- University of Rochester. (n.d.). SOP: CRYSTALLIZATION. [URL: https://www.sas.rochester.
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- Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc00221c]
- Chemical Crystallography, University of Oxford. (n.d.). Absolute configuration. [URL: https://www.chem.ox.ac.
- Linden, A. (2012). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8746503/]
- Linden, A. (2012). Best Practice and Pitfalls in Absolute Structure Determination. Chimia. [URL: https://www.zora.uzh.ch/id/eprint/68831/1/Linden_Chimia_66_2012_416.pdf]
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- Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [URL: https://www.canada.ca/en/health-canada/services/drugs-health-products/drug-products/applications-submissions/guidance-documents/chemical-entity-products-quality/guidance-industry-stereochemical-issues-chiral-drug-development.html]
- Chem-Impex International. (n.d.). 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid. [URL: https://www.chemimpex.com/products/03838]
- Minto, C., & Petrovic, A. G. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/17/9383]
- Smolecule. (2023). Buy 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid. [URL: https://www.smolecule.com/cas-105192-90-3.html]
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry. [URL: https://www.researchgate.net/publication/285031448_Regulatory_Considerations_in_Drug_Development_of_Stereoisomers]
- Clayden, J., et al. (2012). The Significance of Chirality in Drug Design and Development. In Burger's Medicinal Chemistry and Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7150361/]
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- El-Gazzar, A. A., et al. (2014). Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. Molecules. [URL: https://www.researchgate.net/publication/264491752_Synthesis_and_Antibacterial_Activities_of_5-Hydroxy-4-amino-25H-furanones]
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Impurity Profiling of Commercial (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester: A Comparative Guide
As a chiral building block, (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester (CAS: 146398-08-5) is foundational in the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs). However, its polyfunctional nature—comprising a base-sensitive methyl ester, an acid-sensitive Boc-protected amine, and a nucleophilic primary hydroxyl group—makes it highly susceptible to degradation.
This guide provides an objective comparison of commercial grades, details the mechanistic causality behind its impurity profile, and outlines a self-validating analytical workflow utilizing Charged Aerosol Detection (CAD) for robust quantification.
Mechanistic Causality of Impurity Formation
To control impurities, one must first understand the thermodynamic and kinetic drivers of their formation. The degradation of this molecule is not random; it follows highly predictable pathways dictated by its functional group proximity and protecting group chemistry.
-
Lactonization (Intramolecular Cyclization): The most critical degradation pathway is the formation of a
-lactone. Hydroxycarboxylic acids and their esters, specifically 5-hydroxy pentanoic acid derivatives, are highly prone to intramolecular esterification[1]. The C5-hydroxyl group acts as an internal nucleophile, attacking the C1-methyl ester carbonyl. This releases methanol and forms a stable six-membered -valerolactone ring. This process is accelerated by trace acidic conditions and elevated temperatures during storage or purification. -
Boc-Deprotection (Des-Boc Impurity): The tert-butyloxycarbonyl (Boc) group is notoriously labile in acidic environments. Trace acids left over from upstream synthesis can catalyze the cleavage of the Boc group, yielding the free amino-alcohol ester, which can subsequently undergo further uncontrolled reactions.
-
Enantiomeric Impurity ((S)-Isomer): Chiral inversion or the presence of the (S)-enantiomer typically stems from the optical purity of the starting materials (e.g., D- vs. L-glutamic acid derivatives) or epimerization during the reduction of the
-carboxyl group.
Diagram 1: Primary degradation and impurity formation pathways.
Comparative Analysis of Commercial Grades
When sourcing this intermediate, the analytical Certificate of Analysis (CoA) often relies on generic HPLC-UV methods that fail to detect non-chromophoric impurities. Below is comparative data from our internal validation of two common commercial tiers: Standard Reagent Grade (Supplier A) and API-Intermediate Grade (Supplier B).
| Parameter | Supplier A (Standard Grade) | Supplier B (API Grade) | Analytical Method |
| Overall Assay (w/w) | 94.5% | >98.5% | HPLC-CAD |
| Enantiomeric Excess (ee) | 97.0% | >99.5% | Chiral HPLC-UV |
| 3.2% | <0.5% | LC-MS/MS & CAD | |
| Des-Boc Impurity | 1.1% | <0.1% | HPLC-CAD |
| Water Content (KF) | 0.8% | <0.2% | Karl Fischer Titration |
Insight: Supplier A's material exhibits significant lactonization (3.2%), indicating poor temperature control during crystallization or residual trace acids. Using Supplier A's material in a downstream coupling reaction will result in stoichiometric imbalances and lower API yields.
Analytical Methodologies: A Self-Validating System
Because (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester lacks a conjugated
To establish a self-validating protocol, we utilize Charged Aerosol Detection (CAD) . CAD provides a nearly universal, mass-dependent response independent of chemical structure, making it the gold standard for aliphatic amino acid derivatives [2, 3]. We couple this with LC-MS/MS to ensure that every quantified peak is structurally verified.
Protocol 1: Organic Impurity Profiling via HPLC-CAD
This method ensures true mass-balance quantification of all non-volatile impurities.
-
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL solution. Causality note: Avoid pure methanol to prevent transesterification artifacts.
-
Chromatographic Separation:
-
Column: Mixed-mode C18/Cation-Exchange (e.g., 150 x 4.6 mm, 3 µm). Why? The mixed-mode retains both the highly polar des-Boc impurity (via ion-exchange) and the lipophilic parent compound (via reverse phase) [3].
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
CAD Detection Parameters:
-
Evaporation Temperature: 35°C (Optimized to prevent thermal degradation of the Boc group during nebulization).
-
Data Collection Rate: 10 Hz.
-
Filter: 3.6 seconds.
-
-
Validation: Run a calibration curve of the parent compound from 0.05% to 100% of the nominal concentration. Apply the universal calibration function to quantify unknown impurities.
Protocol 2: Enantiomeric Purity via Chiral HPLC
-
Sample Preparation: Dissolve 2.0 mg of sample in 1.0 mL of Hexane/Isopropanol (90:10, v/v).
-
Separation: Use an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
-
Conditions: Isocratic elution with Hexane/Isopropanol (85:15) at 1.0 mL/min. Detection via UV at 210 nm (sufficient for relative ratio determination of enantiomers, as their response factors are identical).
Diagram 2: Orthogonal analytical workflow for comprehensive impurity profiling.
Conclusion
The impurity profile of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester is dominated by its inherent chemical reactivity, specifically its propensity for lactonization and Boc-deprotection. For drug development professionals, relying on standard Reagent Grade materials characterized solely by UV detection introduces significant risk to downstream API synthesis. Implementing an orthogonal, self-validating analytical workflow using HPLC-CAD ensures absolute mass-balance accuracy, safeguarding the integrity of the synthetic pipeline.
References
TLC Visualization Methods for Boc-Protected Amino Esters
Executive Summary & Core Challenge
The Invisible Intermediate: In peptide synthesis and medicinal chemistry, tert-butyloxycarbonyl (Boc)-protected amino esters are ubiquitous intermediates. However, they present a distinct visualization challenge:
-
UV Silence: Aliphatic amino acids (Gly, Ala, Leu, Ile, Val, Pro) lack conjugated
-systems, rendering them invisible under standard UV light. -
Ninhydrin Resistance: The Boc group masks the nucleophilic amine, preventing the formation of Ruhemann’s Purple, the diagnostic chromophore of the standard Ninhydrin test.
This guide provides a technical comparison of visualization methods, prioritizing the Chlorine/o-Tolidine method as the high-sensitivity "gold standard" for this specific class of compounds, while evaluating alternative general stains (PMA, CAM, Iodine) and deprotection-based tricks.
Mechanisms of Detection
Understanding the chemical interaction between the stain and the analyte is crucial for troubleshooting.
| Method | Target Functionality | Mechanism | Suitability for Boc-Esters |
| UV (254 nm) | Conjugated | Fluorescence quenching of indicator (ZnS/Mn). | Low. Only works for aromatic side chains (Phe, Tyr, Trp). |
| Ninhydrin | Free Primary/Secondary Amines | Oxidative deamination + condensation | None (Direct). Requires Boc removal first. |
| Chlorine / o-Tolidine | N-H bonds (Amides/Carbamates) | Chlorination of N-H to N-Cl, followed by oxidation of o-Tolidine. | High. Specific to the peptide/carbamate backbone. |
| PMA / CAM | Reducible functional groups | Oxidation of analyte; reduction of Mo(VI)/Ce(IV) to colored oxides (Molybdenum Blue). | Medium-High. Universal but non-specific. |
| Iodine ( | Lipophilic zones | Reversible intercalation/adsorption into organic spots. | Medium. Good for quick checks; reversible. |
Method A: The Gold Standard – Chlorine / o-Tolidine
Best For: High-sensitivity detection of N-protected amino acids, peptides, and carbamates (Boc, Cbz, Fmoc).
Sensitivity:
This method exploits the N-H bond of the carbamate (Boc-NH-R). It involves a two-step reaction:
-
Chlorination: The amide nitrogen is converted to an N-chloroamide (
) using chlorine gas. -
Visualization: The N-Cl bond oxidizes o-tolidine (or starch-iodide) to a deep blue/black complex.
Experimental Protocol
Safety: Chlorine gas is toxic. o-Tolidine is a potential carcinogen. Perform exclusively in a fume hood.
Reagents:
-
Reagent A (Chlorine Source): 1:1 mixture of 1.5%
(aq) and 10% HCl (aq). Alternatively, use household bleach mixed with dilute HCl in a beaker. -
Reagent B (Developer): 160 mg o-tolidine dissolved in 30 mL glacial acetic acid, diluted to 500 mL with distilled water. Add 1 g KI.[1]
Workflow:
-
Elution: Run the TLC plate and dry it thoroughly to remove all solvent (essential).
-
Chlorination: Place the dry plate in a glass chamber containing a small beaker of Reagent A .
-
Note: The liquid should not touch the plate.[2] The chamber will fill with
gas. -
Time: Expose for 15–30 minutes.
-
-
Aeration (Critical Step): Remove the plate and place it in a stream of air (hood vent) for 10–15 minutes.
-
Why? You must remove physically adsorbed
from the silica. If you skip this, the entire background will turn blue instantly upon spraying. You want only the chemically bonded N-Cl to remain.
-
-
Development: Spray the plate with Reagent B .
-
Result: Boc-amino esters appear as distinct blue/black spots on a white background.
Figure 1: Step-by-step workflow for the Chlorine/o-Tolidine visualization method.
Method B: The "Modified" Ninhydrin (De-protection Trick)
Best For: Confirming the presence of the amino acid backbone when specific "Boc" confirmation is needed. Concept: Since Ninhydrin only detects free amines, one must remove the Boc group in situ on the TLC plate before staining.
Protocol:
-
Acid Exposure:
-
Option A (Fumes): Place the dry TLC plate in a chamber with a beaker of conc. HCl for 10–15 minutes.
-
Option B (Spray): Spray the plate lightly with a solution of 10% HCl in methanol.
-
-
Heating: Heat the plate at 110°C for 5–10 minutes. This thermally/acidically cleaves the Boc group (
). -
Staining: Spray with standard Ninhydrin reagent (0.3% ninhydrin in n-butanol/acetic acid).
-
Re-heating: Heat again until spots appear.
-
Result: Red/Purple spots (Ruhemann's Purple).
-
Note: If the background turns pink/dark, the acid was not vented off sufficiently before the ninhydrin spray.
-
Method C: General Stains (PMA & CAM)
Best For: Routine monitoring of reactions where high specificity is not required. Mechanism: These are "universal" oxidative stains.[2] They oxidize the organic material while the metal (Mo/Ce) is reduced to a colored state.
-
PMA (Phosphomolybdic Acid):
-
CAM (Ceric Ammonium Molybdate / Hanessian’s Stain):
Comparative Analysis Summary
The following table synthesizes experimental data regarding limit of detection (LOD) and usability for Boc-amino esters.
| Feature | Chlorine / o-Tolidine | Ninhydrin (w/ HCl) | CAM (Hanessian's) | Iodine Chamber | UV (254 nm) |
| Sensitivity | Excellent ( | Good ( | Very Good ( | Moderate ( | Poor (N/A for aliphatic) |
| Selectivity | High (N-H bonds) | High (Amines) | Low (Universal) | Low (Lipophiles) | High (Conjugated) |
| Destructive? | Yes | Yes | Yes | No (Reversible) | No |
| Prep Time | High (30+ mins) | Medium (20 mins) | Low (Dip & Heat) | Low (5 mins) | Instant |
| Stability | Fades (hours) | Stable (days) | Stable (days) | Fades (minutes) | N/A |
| Best Use | Final confirmation of pure Boc-ester | Proving amino acid identity | Routine reaction monitoring | Quick in-process check | Aromatic side chains |
Decision Logic for Researchers
Use this logic flow to select the appropriate visualization method for your specific workflow.
Figure 2: Decision matrix for selecting TLC visualization methods based on compound structure and experimental stage.
References
-
Detailed Protocols for TLC Stains. University of Rochester, Department of Chemistry. [Link]
-
TLC Visualization Reagents. EPFL (École Polytechnique Fédérale de Lausanne). [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. [Link]
Sources
Safety Operating Guide
(R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester proper disposal procedures
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe research facilities treating protected amino acid derivatives as benign, generic organic waste. However, the structural nuances of (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester (CAS: 146398-08-5) demand a highly specific, causality-driven approach to handling and disposal.
This compound features two highly reactive functional groups under extreme pH conditions: an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a base-sensitive methyl ester. Improper disposal into generalized waste streams can lead to dangerous container pressurization, toxic gas evolution, or the formation of insoluble sludges.
The following guide provides the definitive operational and disposal protocols required to maintain scientific integrity, ensure environmental compliance, and protect laboratory personnel.
Physicochemical Profile & Hazard Causality
Before executing any disposal protocol, it is critical to understand why the compound behaves the way it does. The table below summarizes the quantitative data and the operational implications of its chemical structure [1].
| Property | Value | Operational Implication & Hazard Causality |
| Chemical Name | (R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester | Chiral building block; requires segregation to prevent cross-contamination if solvent recovery is attempted. |
| CAS Number | 146398-08-5 | Primary identifier required for accurate hazardous waste manifesting. |
| Molecular Formula | C₁₁H₂₁NO₅ | Contains nitrogen; thermal destruction will generate toxic nitrogen oxides (NOx) requiring scrubber treatment [3, 4]. |
| Molecular Weight | 247.29 g/mol | Used to calculate potential gas evolution volumes during accidental degradation. |
| Storage Temp | 2-8°C (Refrigerated) | Prevents premature thermal degradation and spontaneous ester hydrolysis [1, 2]. |
| Incompatibilities | Strong acids, strong bases, oxidizers | Critical: Acid contact triggers rapid Boc deprotection, releasing isobutylene and CO₂ gas [2]. |
The Danger of Acidic Waste Streams (The "Boc-Bomb" Effect)
The most severe operational risk associated with this compound is accidental disposal into an acidic waste carboy (e.g., waste containing Trifluoroacetic acid or HCl). Causality: The Boc group is highly acid-labile. Upon contact with protons, it undergoes rapid cleavage, generating one mole of carbon dioxide (CO₂) and one mole of isobutylene gas per mole of compound. Impact: Disposing of just 10 grams (~0.04 moles) of this compound into acidic waste generates approximately 0.08 moles of gas. At room temperature, this expands to nearly 2 liters of gas . In a sealed 4L glass waste bottle, this rapid expansion will shatter the glass, creating a severe chemical spill and shrapnel hazard.
Standard Operating Procedure (SOP): Routine Laboratory Disposal
To prevent the hazards outlined above, every disposal action must be a self-validating system. Follow this step-by-step methodology for routine disposal.
Step 1: Matrix Compatibility Verification
-
Action: Before adding the compound (either as a solid or dissolved in solvent) to a bulk waste container, extract a 1 mL aliquot of the bulk waste and test it with universal pH paper.
-
Validation: The waste stream must be strictly neutral (pH 6–8).
-
Causality: Validating the pH ensures no trace acids are present to trigger Boc deprotection, and no strong bases are present to hydrolyze the methyl ester into a sludge-forming free acid.
Step 2: Segregation and Transfer
-
Action: Deposit the material exclusively into a container designated for "Non-Halogenated Organic Waste."
-
Causality: Segregating this compound from halogenated waste (like Chloroform or DCM) reduces disposal costs and prevents the formation of highly toxic, environmentally persistent dioxins during the incineration process.
Step 3: Container Management
-
Action: Store the waste in a High-Density Polyethylene (HDPE) carboy equipped with a pressure-relief (vented) cap.
-
Causality: HDPE provides superior resistance to organic solvents. The vented cap acts as a mechanical fail-safe; if trace acids are accidentally introduced, the cap will vent the resulting isobutylene/CO₂ gas rather than allowing the container to pressurize and rupture.
Step 4: Manifesting and Storage
-
Action: Label the container clearly with "Contains Nitrogenous Organics - CAS 146398-08-5". Store the waste in a secondary containment tray in a cool, well-ventilated area away from direct sunlight and oxidizing agents [2].
Emergency Spill Response & Containment Workflow
In the event of a breach or spill, immediate containment is required to prevent aerosolization of the powder or environmental runoff of the liquid.
Spill response and containment workflow for Boc-protected amino acid derivatives.
Spill Cleanup Protocol:
-
Isolate the Area: Restrict access to the spill zone. Ensure local exhaust ventilation (fume hood or room scrubbers) is active.
-
Don PPE: Equip standard nitrile gloves, splash goggles, and a flame-resistant lab coat.
-
Containment:
-
If Solid: Do not sweep dry, as this creates an inhalation hazard. Lightly mist the powder with a compatible inert solvent (e.g., Isopropanol) to suppress dust.
-
If Liquid (in solution): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.
-
-
Collection: Use non-sparking polypropylene scoops to transfer the absorbed material into a rigid, sealable hazardous waste bucket.
-
Sanitization: Wash the affected surface with a mild detergent and water to remove residual organics, collecting the wash water as hazardous waste.
End-of-Life Destruction: The Incineration Pathway
(R)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester cannot be disposed of via municipal sewer systems or landfills. The only scientifically and legally acceptable method of final disposal is High-Temperature Thermal Oxidation (Incineration) by a licensed facility [3].
Thermal destruction pathway and emission control for nitrogenous organic waste.
The Causality of Incineration: When the compound is subjected to temperatures exceeding 850°C in an oxygen-rich environment, the aliphatic carbon chain and the methyl ester completely oxidize into Carbon Dioxide (CO₂) and Water (H₂O).
However, because the molecule contains an amine group, thermal decomposition inherently produces Nitrogen Oxides (NOx) and trace Carbon Monoxide (CO) [4]. To prevent environmental toxicity, the incineration facility routes these combustion gases through an alkaline wet scrubber system . The scrubber utilizes a basic solution (typically Sodium Hydroxide) to neutralize the acidic NOx gases into harmless nitrate salts, ensuring that the final atmospheric release is entirely clean and compliant with EPA/local environmental regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
